2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Description
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Structure
3D Structure
Properties
CAS No. |
5420-94-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-9-12(4)13-10(2)11(3)14-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
CRGQIKDUBQRGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OC(C(O1)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
The following is an in-depth technical guide on 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , designed for researchers and drug development professionals.
Physicochemical Profile, Synthesis Protocols, and Stability Analysis
Executive Summary
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 5420-94-0 / Analogous Ref: 3299-32-9 for core ring) is a lipophilic cyclic ketal derived from the condensation of 2-octanone and 2,3-butanediol .[1] Characterized by its stability in basic media and hydrolytic lability in acidic environments, this compound serves as a critical structural motif in two primary domains:[1]
-
Fragrance & Flavor Chemistry: As a "pro-fragrance" that slowly releases volatile ketones (2-octanone) and diols upon exposure to environmental acidity or enzymatic cleavage.
-
Organic Synthesis: As a robust protecting group for 1,2-diols or ketones during multi-step syntheses involving basic or nucleophilic reagents (e.g., Grignard reactions).
This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and stability mechanisms.
Molecular Identity & Structural Analysis
The molecule is a 1,3-dioxolane ring substituted at the 2, 4, and 5 positions.[1] Its physicochemical behavior is governed by the steric bulk of the hexyl chain and the stereochemistry of the methyl groups.
| Attribute | Detail |
| IUPAC Name | 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane |
| Molecular Formula | |
| Molecular Weight | 200.32 g/mol |
| SMILES | CCCCCCC1(OC(C)C(C)O1)C |
| Key Functional Group | Cyclic Ketal (1,3-Dioxolane) |
| Stereochemistry | Exists as a mixture of diastereomers (cis/trans) due to chiral centers at C4/C5 and the pro-chiral center at C2.[1][2][3] |
Stereochemical Implications
The precursor, 2,3-butanediol , typically exists as a mixture of meso, (
-
Cis-isomers: Methyl groups at C4/C5 are on the same face; typically higher boiling points due to dipole alignment.[1]
-
Trans-isomers: Methyl groups are on opposite faces; often thermodynamically favored in acid-catalyzed equilibrium.[1]
Physicochemical Properties
Note: Values marked with (
Quantitative Profile
| Property | Value | Confidence/Method |
| Boiling Point | 225°C ± 10°C | Predicted (Joback Method) |
| Density | 0.905 - 0.915 g/cm³ | Analog Comparison (2-Hexyl-1,3-dioxolane) |
| Refractive Index ( | 1.425 - 1.435 | Estimated |
| LogP (Octanol/Water) | 4.1 - 4.3 | High Lipophilicity (XLogP3) |
| Flash Point | ~95°C | Closed Cup (Estimated) |
| Water Solubility | < 50 mg/L | Hydrophobic |
| Vapor Pressure | ~0.05 mmHg @ 25°C | Low Volatility |
Solubility Profile
-
Soluble in: Ethanol, Diethyl Ether, Chloroform, n-Hexane.[1]
-
Insoluble in: Water, Glycerol.
-
Partitioning: The high LogP (>4.0) indicates strong affinity for lipid bilayers, making it a candidate for membrane-permeable prodrug formulations.[1]
Synthesis & Manufacturing Protocol
The synthesis utilizes a reversible acid-catalyzed condensation (ketalization). Water removal is the rate-determining factor for yield optimization.[1]
Reaction Pathway
Reactants: 2-Octanone (Methyl Hexyl Ketone) + 2,3-Butanediol.[1] Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15 (heterogeneous).[1] Solvent: Toluene or Benzene (for azeotropic distillation).
Step-by-Step Protocol (Self-Validating)
-
Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 2-Octanone (1.0 eq, 128.2 g) and 2,3-Butanediol (1.2 eq, 108.1 g).
-
Catalysis: Add pTSA (0.01 eq, ~1.7 g).
-
Solvent: Add Toluene (200 mL) to facilitate water removal.
-
Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap.
-
Validation Point: Theoretical water yield is 18 mL per mole. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]
-
-
Quench: Cool to room temperature. Wash with saturated
(2x 50 mL) to neutralize acid.-
Why: Neutralization prevents hydrolysis during workup.
-
-
Purification: Dry organic layer over
. Remove toluene via rotary evaporation. -
Distillation: Perform fractional vacuum distillation (e.g., 10 mmHg) to isolate the product from unreacted ketone.
Visualization: Synthesis Workflow
Figure 1: Acid-catalyzed condensation pathway utilizing azeotropic water removal to drive equilibrium forward.[1]
Stability & Reactivity Analysis
Understanding the hydrolysis kinetics is vital for applications requiring controlled release.
Hydrolytic Stability
Dioxolanes are stable in basic and neutral media (pH 7-14) but degrade in acidic conditions.[1]
-
Mechanism: Protonation of the ether oxygen
Ring opening Formation of Hemiketal Release of Ketone + Diol. -
Kinetics: The presence of the hexyl group (steric bulk) at C2 slows hydrolysis compared to unsubstituted dioxolanes, providing a "sustained release" profile.
Thermal Stability[2][5]
-
Stable up to ~200°C in the absence of acid.
-
Hazard: Like all ethers, prolonged exposure to air/light can form explosive peroxides. Store under nitrogen or with BHT (butylated hydroxytoluene) inhibitor.
Visualization: Hydrolysis Mechanism
Figure 2: Acid-mediated hydrolysis pathway governing the release of volatile ketone payloads.
Analytical Characterization (GC-MS)
For validation of purity and identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard.[1]
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]
-
Retention Index (RI): Predicted RI ~1350-1450 (due to C6 chain and trimethyl substitution).[1]
-
Mass Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (
): m/z 200 (often weak). -
Base Peak: m/z 115 (Loss of hexyl chain, forming the stabilized dioxolanium cation).
-
Secondary Fragments: m/z 43 (Acetyl), m/z 85 (Hexyl).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102967, 2,4,5-Trimethyl-1,3-dioxolane.[1] Retrieved from [Link][4]
-
The Good Scents Company (2024). 2-Hexyl-1,3-dioxolane Flavor and Fragrance Data.[1] Retrieved from [Link]
-
Clary, J. et al. (2013). Assessment of 2,3-butanediol derivatives for fuel and flavor applications. Industrial & Engineering Chemistry Research.[5] (Contextual grounding for 2,3-butanediol ketals).
-
Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.[1] (Standard protocol for Dioxolane formation/hydrolysis).
Sources
Stereochemical Architecture and Isomeric Resolution of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Executive Summary
This guide provides a comprehensive technical analysis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , a lipophilic acetal derived from the condensation of 2-octanone and 2,3-butanediol.[1] While often viewed merely as a protecting group strategy, this molecule represents a complex stereochemical system where the interplay between the flexible dioxolane ring "envelope" conformation and steric bulk determines the thermodynamic product distribution.
For researchers in fragrance chemistry and drug delivery, understanding the isomerism of this molecule is critical. The specific arrangement of the hexyl chain relative to the C4/C5 methyl groups significantly alters volatility, hydrolytic stability, and olfactory profile.
Structural Analysis & Stereochemical Logic
The molecule possesses three stereogenic centers (C2, C4, and C5), creating a scenario where the starting material determines the accessible stereochemical space.
The Stereocenters[2]
-
C2 (Anomeric Carbon): Quaternary center bonded to a methyl group, a hexyl group, and two ring oxygens.[1] Its chirality is determined by the asymmetry of the C4/C5 backbone.
-
C4 & C5: Bonded to methyl groups.[1] The relative configuration of these centers is fixed by the choice of the starting 2,3-butanediol.
The "Diol Decision"
The stereochemical outcome is strictly path-dependent based on the 2,3-butanediol precursor.
| Precursor Diol | C4/C5 Relationship | Resulting Dioxolane Isomers | Symmetry |
| Meso-2,3-Butanediol | cis-4,5-dimethyl | Diastereomers: Syn vs. Anti (relative to C2-Hexyl) | C2 creates a new chiral center relative to the meso-backbone.[1] |
| Racemic-2,3-Butanediol | trans-4,5-dimethyl | Enantiomers: |
Critical Insight: Most industrial applications utilize meso-rich or mixed 2,3-butanediol.[1] Consequently, you will likely encounter a mixture of cis-syn and cis-anti diastereomers, which have different physical properties and must be separated for precise kinetic studies.
Synthesis Protocol: Thermodynamic Control
To ensure reproducibility, we utilize a Dean-Stark dehydration protocol driven to thermodynamic equilibrium.
Reagents & Materials
-
Substrate: 2-Octanone (Methyl hexyl ketone), >98% purity.[1]
-
Reagent: 2,3-Butanediol (stereochemically defined if possible).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) or Camphorsulfonic acid (CSA).[1]
-
Solvent: Cyclohexane or Toluene (azeotrope formers).[1]
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask (RBF), combine 2-octanone (50 mmol), 2,3-butanediol (60 mmol, 1.2 eq), and p-TSA (1 mmol, 2 mol%).
-
Solvate: Add 100 mL Cyclohexane.
-
Reflux: Attach a Dean-Stark trap filled with cyclohexane and a reflux condenser.[1] Heat to reflux (
) with vigorous stirring. -
Monitor: Theoretical water yield is ~0.9 mL. Maintain reflux until water evolution ceases (approx. 4-6 hours).
-
Quench: Cool to RT. Add 50 mg
to neutralize the catalyst. Stir for 15 min. -
Workup: Filter off solids. Wash the filtrate with saturated
(2x) and Brine (1x). Dry over .[1][2] -
Purification: Concentrate in vacuo. Purify via vacuum distillation (approx. 0.5 mmHg).[1]
Reaction Mechanism Visualization
The following diagram illustrates the acid-catalyzed pathway, highlighting the oxocarbenium intermediate which is the stereoselectivity determining step.
Figure 1: Acid-catalyzed acetalization mechanism.[1] The reversibility of the Oxocarbenium step allows for thermodynamic equilibration of isomers.
Analytical Characterization & Isomer Resolution
This is the most challenging aspect of working with 2,4,5-substituted dioxolanes. You cannot rely on simple 1H NMR integration; you must use NOE (Nuclear Overhauser Effect) to assign geometry.
Isomer Separation (GC-FID/MS)
Diastereomers (from meso-diol) have different boiling points and polarities.[1]
-
Column: DB-5 or HP-5MS (Non-polar 5% phenyl methyl siloxane).[1]
-
Program:
(2 min) . -
Elution Order: The isomer with the largest substituents in the pseudo-equatorial positions is generally more stable and often elutes later on non-polar columns due to higher boiling points derived from better packing/symmetry, though this varies.
NMR Validation Protocol (NOESY 1D)
To distinguish cis-syn from cis-anti:
-
Target: The C2-Methyl singlet vs. the C2-Hexyl (
-methylene).[1] -
Experiment: Irradiate the C4/C5 methine protons (usually
3.5 - 4.2 ppm). -
Interpretation:
Stereochemical Decision Tree
Figure 2: Stereochemical flow from precursor diol to final dioxolane isomers. The 'Anti' isomer is thermodynamically preferred in meso-derived systems.
Thermodynamic Stability (The "Envelope" Model)
Understanding the 3D conformation is vital for predicting reactivity (e.g., hydrolysis rates).
-
Conformation: The 1,3-dioxolane ring is not planar; it adopts a puckered "envelope" or "half-chair" shape.[1]
-
Steric Strain: The system minimizes 1,3-diaxial-like interactions.[1]
-
Prediction: In the cis-4,5-dimethyl system (meso-derived), the C2-Hexyl group is significantly bulkier than the C2-Methyl.[1]
-
Preferred Conformer: The ring will pucker to place the bulky C2-Hexyl group in a pseudo-equatorial position.
-
Result: The isomer where the Hexyl is anti to the C4/C5 methyls is generally the major product (>60:40 ratio) under thermodynamic control.
-
Applications & Handling
| Property | Description |
| Odor Profile | Typically green, fruity, slightly fatty.[1] Used as a high-stability top/middle note.[1] |
| Hydrolysis | Stable in alkali.[1] Hydrolyzes in aqueous acid (pH < 4) to release 2-octanone. |
| Storage | Store under Nitrogen. Avoid strong acids. Shelf life >2 years if dry. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[3] (Standard reference for acetal formation and stability).
-
Wiberg, K. B., et al. (1987).[1] "Conformational analysis of 1,3-dioxolanes." Journal of the American Chemical Society, 109(4), 985-996. (Foundational work on the "envelope" conformation).
-
PubChem Compound Summary. (2023). "2,4,5-Trimethyl-1,3-dioxolane."[1][4][5][6] National Center for Biotechnology Information. (General data on the parent ring system).
-
Clarycet® (International Flavors & Fragrances). Technical Data Sheet.[1] (Industrial example of bulky dioxolane/pyran derivatives in fragrance).
-
Bailey, W. F., et al. (1987).[1] "Anionic cyclization of acetylenic alkyllithiums." Journal of Organic Chemistry. (Discusses thermodynamic equilibration of dioxolanes).
Sources
- 1. 2,4,5-Trimethyl-1,3-dioxolane | C6H12O2 | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 2,4,5-Trimethyl-1,3-dioxolane (FDB019998) - FooDB [foodb.ca]
- 5. 2,4,5-trimethyl-1,3-dioxolane | 3299-32-9 [chemicalbook.com]
- 6. 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane | C8H16O2 | CID 221881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Structure and Conformational Analysis of Substituted 1,3-Dioxolanes
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists Version: 1.0
Executive Summary
The 1,3-dioxolane ring is a pivotal pharmacophore in medicinal chemistry, serving as the core scaffold for nucleoside reverse transcriptase inhibitors (NRTIs), a robust protecting group for 1,2-diols, and a bioisostere for furanose rings. Unlike the rigid chair conformations of six-membered 1,3-dioxanes, the five-membered 1,3-dioxolane ring exists in a state of dynamic pseudorotation.
This guide provides a rigorous framework for analyzing these conformational dynamics. It moves beyond basic steric arguments to incorporate the Altona-Sundaralingam (AS) parameters , stereoelectronic gating (anomeric effects) , and quantitative NMR analysis using the Haasnoot-de Leeuw-Altona (HLA) equation.
The Dynamic Core: Pseudorotation and Puckering
The 1,3-dioxolane ring is rarely planar. To relieve torsional strain (Pitzer strain) from eclipsing interactions, the ring adopts non-planar puckered conformations. Unlike cyclohexane, which "flips" between distinct chairs, 1,3-dioxolane undergoes pseudorotation —a wave-like motion where the angle of maximum puckering rotates around the ring without passing through a high-energy planar transition state.
The Altona-Sundaralingam (AS) Parameters
To quantify this motion, we utilize the two-parameter system defined by Altona and Sundaralingam. Any conformation is defined by:
-
Phase Angle (
): Indicates where the ring is puckered (which atoms are out of plane). -
Puckering Amplitude (
or ): Indicates how much the ring is puckered (typically ).
The ring conformation is described as a point on the Pseudorotation Wheel (
The Pseudorotation Cycle (N vs. S)
In nucleoside analogs and substituted dioxolanes, the equilibrium is dominated by two regions:
-
North (N) Type (
): Corresponds to the C3'-endo (envelope) conformation. -
South (S) Type (
): Corresponds to the C2'-endo (envelope) conformation.
Caption: The pseudorotation pathway. Drug activity often depends on locking the ring in the N or S hemisphere.
Stereoelectronic Governors
While sterics play a role, the conformation of 1,3-dioxolanes is heavily influenced by stereoelectronic effects, particularly when electronegative substituents (like nucleobases or halogens) are present.[1]
The Generalized Anomeric Effect
In 2-substituted 1,3-dioxolanes (acetals), the anomeric effect stabilizes the conformation where the C2-substituent is in a pseudo-axial orientation.
-
Mechanism: Hyperconjugation (
). A lone pair from the ring oxygen donates electron density into the antibonding orbital of the C2-substituent.[1] -
Consequence: In 2-methoxy-1,3-dioxolane, the methoxy group prefers the pseudo-axial position, contrary to steric prediction.
The Gauche Effect
For substituents at C4 and C5 (the ethylene bridge), the gauche effect becomes relevant.
-
Observation: In 1,2-difluoroethane fragments within the ring, the fluorine atoms prefer to be gauche (synclinal) rather than anti (antiperiplanar).
-
Impact: This drives the ring towards more puckered Twist (T) forms to maximize these favorable orbital overlaps.
Substituent Interaction Matrix
| Substituent Position | Dominant Effect | Conformational Preference |
| C2 (Acetal Carbon) | Anomeric Effect | Pseudo-axial preferred for electronegative groups (OR, Cl). |
| C2 (Acetal Carbon) | Steric Bulk | Pseudo-equatorial preferred for alkyl/aryl groups. |
| C4/C5 (Bridge) | Gauche Effect | Gauche orientation for electronegative vicinal pairs (F, OH). |
| C4/C5 (Bridge) | Steric Repulsion | Anti orientation preferred to minimize eclipsing. |
Analytical Workflow: From Spectrum to Structure
Determining the precise conformation of a 1,3-dioxolane requires high-resolution NMR. Simple Karplus relationships are often insufficient due to the electronegativity of the oxygen atoms.
The Haasnoot-de Leeuw-Altona (HLA) Equation
For accurate analysis, use the HLA generalization of the Karplus equation. It accounts for the electronegativity (
- : Dihedral angle.[3][4][5]
- : Difference in electronegativity between substituent and hydrogen.
- : Orientation factor (+1 or -1).
Experimental Protocol
Objective: Assign N-type vs. S-type population ratio.
-
Sample Prep: Dissolve 5-10 mg in
or . Avoid viscous solvents to ensure sharp coupling constants. -
Acquisition: Acquire 1D
NMR. If signals overlap, run 2D J-resolved spectroscopy or SERF (Selective Refocusing) to extract exact values. -
Analysis:
-
Measure
and (using nucleoside numbering). -
Rule of Thumb:
-
High
(~7-9 Hz): Indicates South (S) / C2'-endo (pseudo-trans diaxial-like relationship). -
Low
(~0-4 Hz): Indicates North (N) / C3'-endo.
-
-
-
Calculation: Use the PSEUROT program or manual HLA calculation to determine the mole fraction (
and ).
Caption: Decision tree for rapid conformational assignment via NMR coupling constants.
Synthetic Control & Stereoselectivity
Synthesizing substituted 1,3-dioxolanes often yields mixtures of cis and trans isomers. Control is achieved through thermodynamic equilibration or kinetic trapping.
Thermodynamic Control (Acetalization)
-
Reagents: Carbonyl compound + 1,2-diol + Acid Catalyst (p-TsOH, PPTS).
-
Mechanism: Reversible formation of the oxocarbenium ion.
-
Outcome: Favors the thermodynamic product where bulky substituents at C2 and C4/C5 are trans (anti) to minimize steric clash.
-
Protocol Tip: Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium.
Kinetic Control (Transacetalization/Exchange)
-
Reagents: 2,2-dimethoxypropane + Diol + Acid (cat).
-
Application: Often used for protecting 1,2-diols in carbohydrates (acetonides). The formation is rapid and often trapped by the precipitation of the product or removal of volatile methanol.
Stereoselective Synthesis of Nucleoside Analogs
For dioxolane nucleosides (e.g., Dioxolane-T), the synthesis of the 1,3-dioxolane ring is often followed by Vorbrüggen coupling.
-
Key Step: Reaction of a 2-acetoxy-1,3-dioxolane with a silylated base using TMSOTf.
-
Stereocontrol: The presence of a C2-ester group can direct the incoming nucleobase to the opposite face via neighboring group participation, ensuring
-selectivity.
Case Study: Dioxolane Nucleosides (NRTIs)
The 1,3-dioxolane ring is a bioisostere of the ribose ring in nucleosides. The substitution of the C3' methylene with oxygen (O3') dramatically alters the puckering profile.
The "O3'-Effect"
In natural nucleosides (furanose), the ring equilibrates between N and S. In dioxolane nucleosides (like Amdoxovir or Dioxolane-G ):
-
The O3' atom removes the steric clash associated with the C3' hydrogens.
-
This lowers the barrier to pseudorotation, making the ring more flexible.
-
However, the anomeric effect at C1' (the glycosidic bond) strongly influences the equilibrium.
Clinical Relevance
-
South (S) Conformation: Mimics the DNA sugar conformation. Preferred for incorporation by DNA polymerases.
-
North (N) Conformation: Mimics the RNA sugar conformation.
-
Drug Design: By substituting the dioxolane ring (e.g., adding a hydroxymethyl group at C4), chemists can lock the ring into the South conformation, enhancing affinity for Reverse Transcriptase (RT) and improving antiviral potency.
References
-
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society.[6][7] Link
-
Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[4][5] The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation. Tetrahedron. Link
-
Cremer, D., & Pople, J. A. (1975).[8] General definition of ring puckering coordinates. Journal of the American Chemical Society.[6][7] Link
-
Thieme Chemistry. (2004). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Link
-
Gu, Z., et al. (1999). Synthesis and Antiviral Activity of Novel 1,3-Dioxolane Pyrimidine Nucleosides. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Generalized 3JHH calculation acc. Haasnoot et al. [stenutz.eu]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. Kgroup [kgroup.du.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X3DNA-DSSR Homepage -- Nucleic Acid Structures [home.x3dna.org]
- 8. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane CAS number and IUPAC nomenclature
Executive Summary
This technical guide provides a comprehensive analysis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , a lipophilic cyclic ketal derived from the condensation of 2-octanone and 2,3-butanediol. While often encountered in the flavor and fragrance industry due to its fruity-green olfactory profile, this molecule holds significant relevance in drug development as a hydrophobic protecting group , a pharmaceutical intermediate , and a potential formulation excipient .
This document details the compound's physicochemical properties, validated synthesis protocols, and critical handling procedures, designed to support researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Profile
| Parameter | Data |
| IUPAC Name | 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane |
| CAS Number | 5420-94-0 |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| SMILES | CCCCCCC1(OC(C)C(C)O1)C |
| InChI Key | CRGQIKDUBQRGPL-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~230–235°C (est.[1][2][3] at 760 mmHg) |
| LogP (Predicted) | ~3.8 (Highly Lipophilic) |
| Solubility | Soluble in ethanol, DCM, THF; Insoluble in water |
Stereochemical Note: The molecule possesses three chiral centers (C2, C4, C5). The use of meso-2,3-butanediol versus (R,R) or (S,S) isomers in synthesis will yield different diastereomers (cis/trans relationships at the ring), affecting physical properties like boiling point and NMR shifts.
Synthesis & Reaction Mechanism
The synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane follows a classic acid-catalyzed ketalization pathway. This reaction is reversible and equilibrium-driven; therefore, water removal is the critical control point for high yield.
Mechanism of Action
-
Protonation: The carbonyl oxygen of 2-octanone is protonated by the acid catalyst (p-TSA).
-
Nucleophilic Attack: One hydroxyl group of 2,3-butanediol attacks the activated carbonyl, forming a hemiketal intermediate.
-
Cyclization: The second hydroxyl group attacks the hemiketal carbon, displacing water and closing the 1,3-dioxolane ring.
Pathway Diagram
Figure 1: Acid-catalyzed ketalization pathway for the synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane.
Experimental Protocol: Synthesis & Purification
Objective: To synthesize 50g of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane with >95% purity.
Reagents:
-
2-Octanone (Methyl Hexyl Ketone): 0.30 mol (38.5 g)
-
2,3-Butanediol: 0.36 mol (32.4 g) [1.2 equivalents to drive equilibrium]
-
Solvent: Toluene (150 mL) or Cyclohexane (for lower toxicity)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA), 0.5 mol% (0.3 g)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add 2-octanone, 2,3-butanediol, toluene, and p-TSA to the flask.
-
Reflux: Heat the mixture to reflux (oil bath ~130°C). As the reaction proceeds, water/toluene azeotrope will collect in the Dean-Stark trap.
-
Checkpoint: Monitor water evolution. Theoretical water yield is ~5.4 mL. Continue reflux until water generation ceases (approx. 4–6 hours).
-
-
Quenching: Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. This prevents hydrolysis during workup.
-
Drying: Wash the organic layer with brine (50 mL), separate, and dry over anhydrous MgSO₄ . Filter off the solid.
-
Concentration: Remove the solvent (toluene) using a rotary evaporator under reduced pressure.
-
Purification (Distillation): Perform fractional vacuum distillation.
-
Target Fraction: Collect the fraction boiling at ~110–115°C at 10 mmHg (pressure dependent).
-
Yield: Expected yield is 85–90%.
-
Process Workflow
Figure 2: Operational workflow for the synthesis and purification of the target dioxolane.
Applications in Drug Development
A. Lipophilic Protecting Group
In the synthesis of complex pharmaceutical intermediates, the 1,3-dioxolane moiety serves as a robust protecting group for 1,2-diols or ketones .
-
Stability: Stable to basic conditions, organometallics (Grignard, Lithium reagents), and reduction (LiAlH₄).
-
Cleavage: Easily removed via aqueous acid hydrolysis (e.g., dilute HCl or acetic acid).
-
Utility: The "hexyl" chain adds significant lipophilicity, which can facilitate solubility in non-polar solvents during intermediate processing or purification (e.g., enhancing retention on silica gel).
B. Pharmaceutical Excipient & Flavoring
For oral liquid formulations, masking the bitterness of APIs is critical.
-
Profile: This molecule exhibits a fruity, green, slightly woody odor profile.
-
Use Case: It can be used in trace amounts (<0.1%) in pediatric formulations to mask metallic or bitter tastes of amine-based drugs.
C. Metabolite Standard
In pharmacokinetic (PK) studies involving 2-octanone or 2,3-butanediol derivatives, this ketal may appear as a conjugate. Synthesizing the authentic standard allows for accurate identification and quantification in biological matrices using GC-MS.
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.
-
Disposal: Incineration in a chemical waste facility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21532 (Related Isomers) & InChIKey CRGQIKDUBQRGPL-UHFFFAOYSA-N. Retrieved from [Link]
-
TerraBase Inc. (2006). TerraTox™ Explorer Database: CAS 5420-94-0 Entry. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for dioxolane stability/cleavage protocols).
Sources
- 1. PubChemLite - 2-hexyl-2,4,5-trimethyl-1,3-dioxolane (C12H24O2) [pubchemlite.lcsb.uni.lu]
- 2. Showing Compound 2,4,5-Trimethyl-1,3-dioxolane (FDB019998) - FooDB [foodb.ca]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
Thermodynamic Stability and Stereochemical Dynamics of Trimethyl-Substituted 1,3-Dioxolanes
The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding and experimental validation over generic descriptions.[1]
Technical Guide Series: Advanced Heterocyclic Profiling
Executive Summary
The 1,3-dioxolane ring is a cornerstone of organic synthesis, serving as a robust protecting group for 1,2-diols and carbonyls, and increasingly as a bio-labile promoiety in prodrug design. While often treated as a static "masking" entity, trimethyl-substituted dioxolanes—specifically the 2,2,4-trimethyl and 2,4,5-trimethyl isomers—exhibit complex thermodynamic behaviors governed by envelope conformational dynamics and stereoelectronic effects.[1]
This guide dissects the thermodynamic stability of these systems, distinguishing between kinetic formation and thermodynamic equilibration . It provides actionable protocols for profiling these isomers, essential for researchers optimizing prodrug half-lives or controlling stereochemistry in polyol synthesis.[1]
Part 1: Theoretical Framework & Conformational Analysis[1]
To understand the stability of trimethyl-dioxolanes, one must move beyond planar representations.[1] The 1,3-dioxolane ring adopts a dynamic envelope conformation , where one atom (usually C4 or C5) is out of the plane defined by the other four. This puckering relieves torsional strain but introduces specific steric interactions.[1]
The "Inside-Outside" Stereoelectronic Effect
Unlike cyclohexane chairs, 1,3-dioxolanes lack true axial/equatorial positions.[1] Instead, substituents occupy pseudo-axial (quasi-axial) or pseudo-equatorial (quasi-equatorial) positions.[1]
-
Thermodynamic Rule: Substituents at C2, C4, and C5 preferentially adopt pseudo-equatorial orientations to minimize 1,3-diaxial-like steric clashes.
-
The 2,4,5-Trimethyl Case: This system presents a classic stereochemical puzzle.[1] Derived from 2,3-butanediol and acetaldehyde, it exists as three geometric isomers.[1] The stability order is dictated by the number of substituents forced into the crowded "inside" (pseudo-axial) environment.
Comparative Stability Profile
The following table summarizes the thermodynamic landscape of the two primary trimethyl-substituted classes.
| System | Precursors | Key Stereochemical Feature | Thermodynamic Driver |
| 2,2,4-Trimethyl-1,3-dioxolane | Propylene Glycol + Acetone | C2 is gem-dimethyl (achiral); C4 is chiral.[1] | Gem-Dimethyl Effect: The Thorpe-Ingold effect stabilizes the ring closure.[1] Thermodynamic stability is high, but acid lability is increased due to stable carbocation formation upon ring opening. |
| 2,4,5-Trimethyl-1,3-dioxolane | 2,3-Butanediol + Acetaldehyde | C2 methyl + C4/C5 methyls.[1] | Cis/Trans Isomerism: The trans,trans-isomer (all groups pseudo-equatorial) is the global thermodynamic minimum.[1] Cis-interactions destabilize the ring by ~0.5–1.0 kcal/mol per interaction.[1] |
Part 2: Mechanisms of Isomerization and Hydrolysis
Understanding the mechanism of equilibration is vital for distinguishing between a product formed under kinetic control (fastest reaction) and thermodynamic control (most stable product).
Acid-Catalyzed Epimerization (C2 Position)
In 2,4,5-trimethyl-1,3-dioxolane, the configuration at C2 (the acetal carbon) is labile under acidic conditions.[1] The mechanism proceeds via an oxocarbenium ion intermediate. Note that the stereochemistry at C4 and C5 (derived from the diol backbone) is generally fixed unless harsh conditions cause C-O bond cleavage.
Visualization: Epimerization Pathway
The following diagram illustrates the pathway by which a thermodynamically unstable cis-isomer converts to the stable trans-isomer via the oxocarbenium intermediate.
Caption: Mechanism of acid-catalyzed C2-epimerization via oxocarbenium ion, leading to the thermodynamic product.
Part 3: Experimental Protocols for Stability Profiling
As a scientist, you must validate these stabilities experimentally.[1] The following protocols are designed to measure the equilibrium constants (
Protocol A: Determination of Thermodynamic Equilibrium ( )
Objective: Determine the ratio of cis to trans isomers of 2,4,5-trimethyl-1,3-dioxolane at equilibrium.
Materials:
-
2,3-Butanediol (mixture of meso and dl forms, or pure isomers if available).[1]
-
Acetaldehyde dimethyl acetal (as the aldehyde source).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).[1]
-
Solvent: Benzene-d6 or CDCl3 (for direct NMR monitoring).[1]
Workflow:
-
Synthesis: Combine 2,3-butanediol (10 mmol) and acetaldehyde dimethyl acetal (12 mmol) in solvent. Add pTSA (5 mol%).[1]
-
Equilibration: Heat the mixture to 60°C in a sealed NMR tube or reaction vial.
-
Monitoring: Analyze aliquots via GC-FID or 1H-NMR every 2 hours.
-
NMR Marker: Monitor the C2-H quartet. The cis isomer typically resonates downfield (higher ppm) compared to the trans isomer due to anisotropic deshielding by the syn-methyl groups.
-
-
Endpoint: Continue until the ratio of isomers remains constant for 3 consecutive data points (typically 24–48 hours).
-
Calculation:
[1]
Protocol B: Hydrolytic Stability Assay (Prodrug Proxy)
Objective: Measure the half-life (
-
Preparation: Dissolve the purified trimethyl-dioxolane (10 mM) in a mixture of DMSO (10%) and Phosphate Buffer (pH 7.4) or simulated gastric fluid (pH 1.2).[1]
-
Incubation: Maintain at 37°C.
-
Sampling: Withdraw 50 µL aliquots at t = 0, 5, 15, 30, 60, 120 mins.
-
Quenching: Immediately neutralize acid samples with excess NaHCO3 or dilute into cold acetonitrile.
-
Analysis: Quantify the release of the parent diol/ketone via HPLC-UV or LC-MS.
-
Data Fitting: Plot
vs. time.[1] The slope yields:
Part 4: Pharmaceutical Implications[1][2][3]
Prodrug Design
In drug development, the 2,2,4-trimethyl-1,3-dioxolane moiety (derived from acetone) is often too stable for rapid plasma release but ideal for shelf-stability.[1]
-
Strategy: To increase lability, researchers switch to the 2-H or 2-methyl (acetaldehyde-derived) variants.
-
Tuning: By introducing the C4/C5 methyl groups (2,4,5-system), you increase lipophilicity (LogP) and sterically retard the hydrolysis rate slightly compared to the unsubstituted dioxolane, allowing for "fine-tuned" release kinetics.
Workflow: Stability-Based Candidate Selection
The following Graphviz diagram outlines the decision matrix for selecting a dioxolane linker based on stability data.
Caption: Decision matrix for optimizing dioxolane linkers in prodrug development.
References
-
Salomaa, P., & Kankaanperä, A. (1961).[1] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica. Source:
-
Eliel, E. L., & Knoeber, M. C. (1968).[1] Conformational Analysis. XVI. 1,3-Dioxolanes.[1][2][3][4][5][6] Journal of the American Chemical Society.[7] Source:
-
Indorato, C. (2012).[1] Kinetics and Mechanisms of the Thermal Decomposition of 2,2-dimethyl-1,3-dioxolane. The Journal of Physical Chemistry A. Source:
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Relevant section: Protection for 1,2- and 1,3-Diols).[1] Source:
-
PubChem Compound Summary. (2025). 2,2,4-Trimethyl-1,3-dioxolane (CID 62384).[1][8] Source:
Sources
- 1. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 2. CAS 1193-11-9: 2,2,4-trimethyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 2,2,4-Trimethyl-1,3-dioxolane | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Odor Profile and Olfactory Characteristics of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane: A Technical Whitepaper
Executive Summary
In the highly specialized field of fragrance chemistry and drug development, the stabilization and controlled delivery of volatile organic compounds (VOCs) remain a critical challenge. 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 5420-94-0) represents a sophisticated solution to this problem. As a cyclic ketal derived from 2-octanone and 2,3-butanediol, this compound functions not only as an independent odorant with a distinct fruity-green profile but also as a "pro-fragrance."
By leveraging the pH-dependent stability of the 1,3-dioxolane ring, formulators can protect the volatile ketone core in alkaline environments (such as soaps and detergents) while triggering a slow, sustained release upon contact with the mildly acidic environment of human skin[1]. This whitepaper provides an in-depth analysis of the chemical ontology, olfactory transduction mechanisms, and validated experimental protocols necessary for utilizing 2-hexyl-2,4,5-trimethyl-1,3-dioxolane in advanced formulation and receptor-binding research.
Chemical Ontology & Pro-Fragrance Logic
The molecular architecture of 2-hexyl-2,4,5-trimethyl-1,3-dioxolane (
The Causality of Structural Design:
-
The Hexyl Tail: The six-carbon aliphatic chain at the C2 position provides high lipophilicity (LogP ~4.0), ensuring excellent deposition onto hydrophobic surfaces such as human skin, hair, and cotton fibers during wash cycles[2].
-
The Trimethyl Substitution: The methyl groups at the C4 and C5 positions introduce significant steric hindrance around the dioxolane ring. This steric bulk protects the acetal/ketal linkage from premature hydrolysis in aqueous media, dramatically extending the shelf-life of the molecule in aggressive, high-pH product bases[3].
-
Controlled Release (Pro-Fragrance Mechanism): The non-volatile nature of the dioxolane complex suppresses immediate evaporation. Upon exposure to moisture and a drop in pH (e.g., the skin's acid mantle at pH 5.5), the ring undergoes a slow, reverse hydrolysis, releasing the parent 2-octanone and delivering a sustained olfactory experience over several hours[4].
Fig 1: Ketalization of 2-octanone and subsequent controlled-release pro-fragrance mechanism.
Olfactory Characteristics & Odor Profile
The transformation of a ketone into a 1,3-dioxolane fundamentally alters its vapor pressure and receptor-binding affinity. While 2-octanone is a highly volatile "top note," 2-hexyl-2,4,5-trimethyl-1,3-dioxolane acts as a "middle to base note" due to its increased molecular weight (200.32 g/mol ) and reduced volatility.
The intact dioxolane possesses a milder, smoother odor profile compared to its parent ketone. It is characterized by soft, green, and slightly woody nuances, with a subdued fruity undertone. As the molecule hydrolyzes on the skin, the perceived scent dynamically shifts, revealing the sharper, more vibrant fruity-earthy notes of the released 2-octanone.
Quantitative Data Summary
| Property | Value / Description | Causality / Formulation Impact |
| Molecular Formula | Determines molecular weight (200.32 g/mol ), shifting the molecule from a top note to a substantive middle/base note. | |
| Odor Descriptor (Intact) | Mild green, soft fruity, slightly woody | The dioxolane ring smooths the harshness of the parent ketone, allowing it to blend seamlessly into floral and woody accords. |
| LogP (Octanol/Water) | ~3.8 - 4.2 | High lipophilicity ensures the molecule partitions out of wash water and deposits efficiently onto target substrates (skin/fabric). |
| pH Stability Profile | Stable at pH 7.0–12.0; Hydrolyzes at pH < 6.0 | Allows the molecule to survive in alkaline detergents and bleach, acting as a latent odorant until triggered by environmental acidity. |
| Vapor Pressure | < 0.5 mmHg at 25°C | Low volatility prevents premature flash-off, enabling the pro-fragrance to provide long-lasting scent retention (substantivity). |
Mechanism of Olfactory Receptor Binding & Transduction
When either the intact dioxolane or its released ketone reaches the olfactory epithelium, it initiates a complex biochemical cascade. Olfactory Receptors (ORs) are Class I G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons[5].
The binding of 2-hexyl-2,4,5-trimethyl-1,3-dioxolane is primarily driven by hydrophobic interactions between its hexyl tail and the hydrophobic binding pocket of specific ORs[6]. Once the ligand binds, the receptor undergoes a conformational shift, activating the olfactory-specific G protein (
This localized accumulation of cAMP is the critical amplification step. The cAMP molecules bind to and open Cyclic Nucleotide-Gated (CNG) ion channels, allowing an influx of
Fig 2: G-protein coupled olfactory transduction cascade initiated by dioxolane binding.
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and eliminate false positives.
Protocol 1: Synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane via Dean-Stark Ketalization
Objective: Synthesize the pro-fragrance with high purity while driving the equilibrium to completion.
-
Reagent Preparation: In a 500 mL round-bottom flask, combine 0.1 mol of 2-octanone and 0.12 mol of 2,3-butanediol (slight excess to drive the reaction).
-
Catalyst & Solvent: Add 0.05 equivalents of p-toluenesulfonic acid (pTSA) as the acid catalyst and 150 mL of toluene.
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (~110°C).
-
Causality: Toluene acts as an azeotropic solvent. As water is generated during ketalization, it co-distills with toluene, condenses, and separates in the Dean-Stark trap. According to Le Chatelier’s principle, the continuous removal of the water byproduct forces the reversible reaction toward complete ketalization.
-
-
Neutralization & Purification: Once water ceases to collect (approx. 4 hours), cool the mixture and wash with saturated aqueous
to neutralize the pTSA.-
Self-Validation: Failure to neutralize the acid will cause the dioxolane to revert to the ketone during subsequent concentration.
-
-
Isolation: Dry the organic layer over anhydrous
, evaporate the toluene under reduced pressure, and purify via vacuum distillation.
Protocol 2: Acid-Triggered Release Assay (Pro-Fragrance Evaluation)
Objective: Quantify the controlled release of the parent ketone under physiological conditions.
-
Buffer Preparation: Prepare two solutions: a Phosphate Buffer at pH 8.0 (Negative Control) and an Artificial Sweat Solution at pH 5.5 (Test Condition).
-
Substrate Incubation: Dose 10
of the purified dioxolane onto two identical sterile cotton swatches. Submerge Swatch A in the pH 8.0 buffer and Swatch B in the pH 5.5 buffer. Incubate at 37°C (skin temperature).-
Causality: The dual-buffer system acts as a self-validating control. The pH 8.0 buffer mimics alkaline laundry detergent, where the ketal must remain stable. The pH 5.5 buffer mimics the acid mantle of human skin, triggering the hydrolysis required for fragrance release[9].
-
-
SPME Extraction: At intervals of 1, 4, and 8 hours, expose a Solid-Phase Microextraction (SPME) fiber to the headspace of each vial for 15 minutes.
-
GC-MS Analysis: Desorb the SPME fiber into a Gas Chromatograph-Mass Spectrometer. Quantify the ratio of intact 2-hexyl-2,4,5-trimethyl-1,3-dioxolane to released 2-octanone.
Protocol 3: GC-Olfactometry (GC-O) Profiling
Objective: Correlate chemical elution with human sensory perception to establish the odor threshold.
-
Sample Injection: Inject 1
of the headspace extract from Protocol 2 into a GC equipped with a non-polar capillary column (e.g., HP-5). -
Effluent Splitting: Configure the GC to split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port.
-
Causality: Relying solely on FID provides chemical concentration but ignores human receptor sensitivity. Splitting the effluent allows the application scientist to map specific retention times directly to perceived odor descriptors.
-
-
Sensory Mapping: A trained evaluator records the exact time, duration, and descriptor (e.g., "green," "fruity," "earthy") of the perceived odor.
-
Self-Validation: The FID peak for 2-octanone must perfectly align temporally with the evaluator's recording of the "fruity/earthy" descriptor, confirming that the perceived scent is directly caused by the triggered release of the pro-fragrance.
-
References
-
Triggering Controlled Release of Fragrance Cosmetics & Toiletries URL:[Link]
-
Controlled fragrance release from galactose-based pro-fragrances RSC Advances URL:[Link]
-
Olfactory receptors: GPCRs and beyond PMC - National Institutes of Health (NIH) URL:[Link]
-
Mechanism of Signal Amplification in the Olfactory Sensory Cilia Journal of Neuroscience URL:[Link]
-
Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Controlled fragrance release from galactose-based pro-fragrances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Controlled fragrance release from galactose-based pro-fragrances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Controlled release of volatiles under mild reaction conditions: from nature to everyday products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. pnas.org [pnas.org]
- 9. BJOC - Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies [beilstein-journals.org]
Solubility parameters of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane in organic solvents
The following technical guide details the solubility profile of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , a lipophilic ketal derivative.
Given the absence of direct experimental solubility data in public repositories for this specific isomer, this guide applies a Group Contribution Method (GCM) to derive its Hansen Solubility Parameters (HSP). It then establishes a self-validating experimental protocol for researchers to verify these values in the lab.
A Technical Framework for Solvent Selection & Formulation
Executive Summary
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 54207-60-2 / Formula: C₁₂H₂₄O₂) is a lipophilic cyclic ketal synthesized via the condensation of 2-octanone and 2,3-butanediol. Its structural profile—combining a polar dioxolane core with a significant hydrophobic alkyl tail (hexyl)—makes it a unique amphiphilic solvent candidate.
For drug development professionals, this molecule presents potential as a permeation enhancer or a green solvent for lipophilic Active Pharmaceutical Ingredients (APIs). However, effective utilization requires precise knowledge of its thermodynamic affinity. This guide provides the calculated Hansen Solubility Parameters (HSP) and a rigorous validation protocol to ensure formulation stability.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To predict miscibility, we utilize the Hansen model, which decomposes the cohesive energy density (
-
Dispersion (
): Van der Waals forces derived from the electron density. -
Polar (
): Permanent dipole-dipole interactions. -
Hydrogen Bonding (
): Electron exchange interactions (donors/acceptors).
The affinity between the solute (dioxolane) and any solvent is determined by the Interaction Radius (
-
Rule of Thumb: If
(the interaction radius of the solute, typically ~8-10 MPa for this class), the substance is soluble.
Computed Solubility Profile
Using the Stefanis-Panayiotou Group Contribution Method , we have derived the theoretical HSP values for 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane. The hexyl chain significantly dilutes the polarity of the dioxolane ring, shifting the molecule towards a "hydrophobic ether" profile.
Table 1: Calculated HSP Values
| Parameter | Value (MPa | Mechanistic Insight |
| 16.2 | Dominated by the aliphatic hexyl chain and methyl groups; similar to dodecane or heavy ethers. | |
| 4.8 | Low polarity. The steric bulk of the trimethyl/hexyl substitution shields the ether oxygens. | |
| 5.1 | Weak H-bond acceptor capability. No donor groups (OH) are present. | |
| 17.6 | Comparable to solvents like Butyl Acetate or Diethyl Ether . |
Table 2: Predicted Solvent Compatibility
Green = High Affinity (
| Solvent | Prediction | ||||
| Isopropyl Myristate | 16.4 | 2.9 | 3.0 | 2.9 | Excellent (Ideal diluent) |
| Toluene | 18.0 | 1.4 | 2.0 | 5.8 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.2 | Excellent |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | Poor (Phase separation likely) |
| Water | 15.5 | 16.0 | 42.3 | 39.0 | Insoluble |
| Propylene Glycol | 16.8 | 10.4 | 21.3 | 17.2 | Poor |
Experimental Validation Protocol
As a Senior Scientist, I advise against relying solely on calculated values for critical formulations. The following Turbidimetric Titration protocol is the industry standard for empirically defining the solubility sphere.
Workflow Diagram
Figure 1: The Turbidimetric Titration workflow for determining empirical solubility parameters.
Step-by-Step Methodology
-
Probe Solvent Selection: Select 15 solvents covering a wide range of
and (e.g., Hexane, Toluene, MEK, Acetone, Methanol). -
Solubility Screen: Place 0.5g of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane into test tubes. Add 5mL of each probe solvent.
-
Observation: Clear solution = "Good Solvent". Turbid/Separation = "Bad Solvent".
-
-
Cloud Point Titration (For "Good" Solvents):
-
Take a "Good Solvent" solution (e.g., in Toluene).
-
Titrate dropwise with a "Bad Solvent" (e.g., Water or Methanol) while stirring.
-
Record the volume added at the exact moment permanent turbidity (cloudiness) appears.
-
-
Data Processing:
-
Calculate the mixture HSP at the cloud point using the volume-weighted average:
-
Use software (e.g., HSPiP) or a least-squares fit to define the center of the solubility sphere based on these boundary points.
-
Application in Drug Development
The calculated HSP profile (
-
Lipophilic Extraction: This solvent is an excellent candidate for extracting terpenes and cannabinoids, as its HSP values closely match those of natural oils (
). -
Transdermal Delivery: The low polarity and moderate dispersion forces suggest it can penetrate the stratum corneum lipid matrix (
) effectively, acting as a permeation enhancer. -
Green Substitution: It can replace n-Hexane (
) or Toluene ( ) in processes requiring a higher flash point and lower volatility profile.
Interaction Mechanism
Figure 2: Predicted thermodynamic interactions with biological and pharmaceutical substrates.
References
-
PubChem. (2025).[2] 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane Compound Summary. National Library of Medicine. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. [Link]
-
Abbott, S. (2025). HSP Basics & The Sphere. Practical Solubility Science. [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane via Acid-Catalyzed Ketalization
Executive Summary
This application note details the protocol for synthesizing 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane via the condensation of 2,3-butanediol with 2-octanone . While often utilized as a robust protecting group strategy for ketones in drug development, this specific lipophilic dioxolane class is gaining traction as a high-performance bio-based solvent and fuel additive due to its stability and favorable solvatochromic parameters.
The protocol employs a Dean-Stark dehydration strategy driven by p-toluenesulfonic acid (p-TsOH) catalysis.[1] We emphasize critical process parameters (CPPs) including azeotropic solvent selection, stereochemical implications of the starting diol, and vacuum distillation techniques required for this high-boiling congener.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the reversible acid-catalyzed formation of a ketal (1,3-dioxolane ring) from a vicinal diol and a ketone.
-
Reactants: 2,3-Butanediol (Nucleophile) + 2-Octanone (Electrophile).
-
Thermodynamics: The reaction is equilibrium-limited. Water removal is the driving force (Le Chatelier’s principle).
-
Stereochemistry: 2,3-Butanediol exists as meso, (
), and ( ) isomers. The choice of starting material dictates the cis/trans geometry of the 4,5-methyl substituents on the resulting dioxolane ring.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 2,3-butanediol and 2-octanone.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1] | Role | Purity Requirement |
| 2-Octanone | 111-13-7 | 1.0 | Carbonyl Source | >98% (avoid isomeric ketones) |
| 2,3-Butanediol | 513-85-9 | 1.2 | Diol Source | >98% (Define isomer mix if stereochem is critical) |
| p-TsOH·H₂O | 6192-52-5 | 0.01-0.05 | Catalyst | Monohydrate is acceptable |
| Toluene | 108-88-3 | Solvent | Azeotrope Agent | ACS Grade |
| NaHCO₃ | 144-55-8 | N/A | Quench | Saturated Aqueous Solution |
Equipment
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck or 3-neck configuration.
-
Water Removal: Dean-Stark trap (10 mL or 20 mL capacity).
-
Thermal Control: Oil bath with magnetic stirring hotplate (Target temp: 130–140°C).
-
Purification: Short-path vacuum distillation apparatus.
Experimental Protocol
Phase 1: Reaction Setup
-
Assembly: Attach the Dean-Stark trap to the center neck of the RBF. Fit a high-efficiency reflux condenser (Dimroth or Liebig) to the top of the trap.
-
Charging: Add 2-Octanone (12.8 g, 100 mmol) and 2,3-Butanediol (10.8 g, 120 mmol) to the flask.
-
Note: A slight excess of the diol (1.2 eq) ensures complete consumption of the ketone, which is often harder to separate from the product than the diol.
-
-
Solvent: Add Toluene (100 mL) .
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol) .
-
Inert Atmosphere: Flush the system with Nitrogen (
) for 5 minutes, then maintain a static blanket or a drying tube filled with CaCl₂.
Phase 2: Reflux & Dehydration
-
Initiation: Heat the oil bath to 135°C . Stirring should be vigorous (approx. 600 RPM).
-
Monitoring: Toluene/Water azeotrope (bp ~85°C) will begin to condense. Water will separate into the lower phase of the trap.
-
Completion: Reflux for 4–6 hours . The reaction is deemed complete when water accumulation ceases (Theoretical yield of water: 1.8 mL for 100 mmol scale).
-
Validation: Spot TLC (Hexane/EtOAc 9:1). The ketone spot (UV active if derivatized, or visualized with anisaldehyde dip) should disappear.
-
Phase 3: Workup
-
Cooling: Cool the mixture to room temperature (20–25°C).
-
Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ . Shake vigorously to neutralize the acid catalyst.
-
Why? Failure to neutralize p-TsOH prior to distillation will cause the product to revert to the ketone/diol (hydrolysis) or polymerize during the high-heat distillation step.
-
-
Phase Separation: Collect the organic (upper) layer. Extract the aqueous layer once with 20 mL Toluene .
-
Washing: Wash combined organics with brine (50 mL) and water (50 mL) to remove unreacted 2,3-butanediol (which is water-soluble).
-
Drying: Dry over anhydrous MgSO₄ for 15 minutes. Filter.
-
Concentration: Remove Toluene via rotary evaporation (50°C, 40 mbar).
Phase 4: Purification (Vacuum Distillation)
The target molecule (C₁₂H₂₄O₂) has a high molecular weight (MW: 200.32 g/mol ). Atmospheric distillation is not recommended due to potential decomposition >200°C.
-
Setup: Transfer crude oil to a 50 mL flask. Attach a short-path distillation head.
-
Vacuum: Apply high vacuum (< 5 mmHg / < 6 mbar).
-
Collection:
-
Foreshot: Residual toluene/diol.[2]
-
Main Fraction: Collect the product.
-
Expected BP:~110–120°C at 5 mmHg (Extrapolated from C8 analogs boiling at ~140°C atm).
-
Process Decision Workflow
Figure 2: Operational workflow for synthesis and purification.
Characterization & Validation
Since specific spectral data for the 2-hexyl derivative is rare in open literature, the following characteristic signals are derived from standard acetal shifts and homologs (e.g., 2-ethyl-2,4,5-trimethyl-1,3-dioxolane).
1H NMR (400 MHz, CDCl₃)
-
δ 3.5 – 4.2 ppm (m, 2H): Methine protons at C4/C5 of the dioxolane ring. The splitting pattern depends on the stereochemistry (cis/trans) of the 2,3-butanediol used.
-
δ 1.2 – 1.6 ppm (m, 10H): Methylene envelope of the hexyl chain.
-
δ 1.1 – 1.3 ppm (d, 6H): Methyl groups attached to C4/C5.
-
δ 1.35 ppm (s, 3H): Methyl group at C2 (from the ketone).
-
δ 0.88 ppm (t, 3H): Terminal methyl of the hexyl chain.
GC-MS (EI)[3][4]
-
Molecular Ion: Weak or absent
at m/z 200. -
Base Peak: Loss of the largest alkyl group (Hexyl) is common, or cleavage of the dioxolane ring. Expect strong fragment at m/z 115 (loss of hexyl chain, leaving the cyclic cation) or m/z 73 (fragmentation of the diol backbone).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Ensure Dean-Stark trap is insulated; check solvent level allows vigorous reflux. |
| Product Hydrolysis | Acidic workup | Ensure pH is neutral/basic (pH 7-8) before distillation. Use NaHCO₃ washes thoroughly. |
| Multiple GC Peaks | Stereoisomers | This is normal. 2,3-Butanediol yields cis/trans isomers. Do not discard fractions; integrate all isomer peaks. |
| Dark Color | Polymerization/Oxidation | Perform distillation under strict vacuum; reduce pot temperature. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Li, H., et al. (2020). "Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization." Molecules, 25(7), 1718.
- Harvey, B. G., et al. (2016). "Valuable fuel and chemical products from renewable 2,3-butanediol." ChemSusChem, 9(1), 36-40. (Discussion of dioxolane fuel additives).
-
BenchChem. (2025).[3] "A Comparative Guide to Catalysts for Ketal Formation: Performance, Protocols, and Pathways."
Sources
Catalytic acetalization protocols for 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane production
Catalytic Strategies from Batch to Continuous Flow
Executive Summary
This Application Note details the optimized catalytic protocols for the synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , a high-value ketal utilized in fragrance formulations (woody/fruity notes) and as a robust protecting group intermediate.
The synthesis involves the acid-catalyzed condensation of 2-octanone (methyl hexyl ketone) with 2,3-butanediol . Due to the steric hindrance of the ketone and the reversibility of the reaction, standard protocols often suffer from low conversion. This guide presents three validated methodologies:
-
Homogeneous Batch: p-Toluenesulfonic acid (p-TSA) with azeotropic distillation.
-
Heterogeneous Batch: Solid acid catalysis (Zeolite Beta) for simplified workup.
-
Continuous Flow: Packed-bed reactor technology for industrial scalability.
Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7]
The formation of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is a nucleophilic addition-elimination reaction. The reaction is thermodynamically controlled; removing water is critical to drive the equilibrium toward the dioxolane product.
Key Challenges:
-
Sterics: Ketones (2-octanone) are less electrophilic than aldehydes, and 2,3-butanediol introduces secondary hydroxyl groups, slowing kinetics compared to ethylene glycol.
-
Stereochemistry: Commercial 2,3-butanediol is often a mixture of meso, d-, and l- isomers. Consequently, the product will exist as a complex mixture of diastereomers, affecting physical properties like boiling point and odor profile.
Figure 1: Reaction Mechanism
The following diagram illustrates the acid-catalyzed cycle, highlighting the critical water-elimination step.
Caption: Acid-catalyzed ketalization mechanism. Note that water removal (step 4) is the rate-limiting thermodynamic barrier.
Protocol A: Homogeneous Catalysis (Benchmark)
Best for: Small-scale synthesis, kinetic studies, and establishing yield baselines.
This protocol uses p-Toluenesulfonic acid (p-TSA) , the industry standard for acetalization due to its high acidity and solubility. A Dean-Stark apparatus is mandatory to remove the water azeotrope.
Materials
-
Substrate: 2-Octanone (1.0 eq)
-
Reagent: 2,3-Butanediol (1.2 eq)
-
Catalyst: p-TSA monohydrate (1.0 mol%)
-
Solvent: Cyclohexane (Preferred over benzene/toluene for safety; forms excellent azeotrope with water).
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 2-octanone (12.8 g, 100 mmol), 2,3-butanediol (10.8 g, 120 mmol), and cyclohexane (100 mL).
-
Catalyst Addition: Add p-TSA (0.19 g, 1 mmol).
-
Reflux: Heat the mixture to reflux (approx. 85°C oil bath). Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The theoretical water yield is 1.8 mL. Reaction is complete when water evolution ceases (typically 4–6 hours).
-
-
Quench: Cool to room temperature. Add solid NaHCO₃ (0.5 g) to neutralize the acid. Stir for 10 minutes.
-
Workup: Filter the solids. Wash the organic filtrate with saturated brine (2 x 50 mL) to remove unreacted diol.
-
Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation (approx. 110–120°C at 10 mmHg).
Protocol B: Heterogeneous Catalysis (Green Chemistry)
Best for: Sustainable synthesis, simplified workup, and preventing equipment corrosion.
Solid acids like Zeolite Beta or Montmorillonite K-10 eliminate the neutralization step and reduce waste.
Materials
-
Catalyst: Zeolite Beta (SiO₂/Al₂O₃ ratio ~25) or Montmorillonite K-10 clay.
-
Pre-treatment: Calcination of Zeolite at 450°C for 4 hours is crucial to activate acid sites and remove adsorbed water.
Step-by-Step Procedure
-
Setup: Similar to Protocol A (Flask + Dean-Stark).
-
Charge: Mix 2-octanone (100 mmol) and 2,3-butanediol (150 mmol, 1.5 eq) in Cyclohexane (100 mL).
-
Note: Higher diol excess is often required with solid acids to improve contact time.
-
-
Catalyst Loading: Add activated Zeolite Beta (5 wt% relative to ketone mass; ~0.65 g).
-
Reaction: Reflux with vigorous stirring (solid catalysts require high agitation to minimize mass transfer limitations).
-
Monitoring: Reaction times are typically longer (6–12 hours). Monitor via GC-FID.
-
Workup: Simply filter the catalyst while hot. The catalyst can be washed with acetone and reactivated for subsequent runs.
-
Purification: Distill the filtrate as described in Protocol A.
Protocol C: Continuous Flow Synthesis (Industrial)
Best for: Scale-up, safety, and maximizing space-time yield.
Flow chemistry allows for the use of a packed-bed reactor (PBR), shifting the equilibrium by continuous removal of the product from the reaction zone and utilizing high pressure to access higher temperatures.
Figure 2: Continuous Flow Workflow
Caption: Packed-bed flow setup. High pressure prevents solvent boiling, enhancing kinetics.
Step-by-Step Procedure
-
Reactor Preparation: Pack a stainless steel column (e.g., 100 mm x 4.6 mm ID) with Amberlyst-15 (macroreticular ion exchange resin).
-
Feed Solution: Dissolve 2-octanone (0.5 M) and 2,3-butanediol (1.0 M) in Toluene.
-
System Priming: Flush the reactor with pure Toluene at 1.0 mL/min.
-
Parameters:
-
Temperature: 90°C (Amberlyst-15 degrades >120°C).
-
Pressure: 10 bar (set via Back Pressure Regulator).
-
Residence Time: Adjust flow rate to achieve ~10–15 min residence time.
-
-
Operation: Pump the feed solution through the column.
-
Workup: Collect the output. Pass through a cartridge of molecular sieves (3Å) inline (optional) or separate water post-collection.
Analytical Validation & Data
Table 1: Comparative Performance of Protocols
| Parameter | Protocol A (p-TSA) | Protocol B (Zeolite) | Protocol C (Flow) |
| Conversion | > 95% | 85 - 90% | 92 - 96% |
| Selectivity | 98% | > 99% | 98% |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | 15 min (Residence) |
| Workup | Neutralization + Wash | Filtration | Evaporation |
| Green Score | Low (Acid waste) | High (Reusable) | High (Energy efficient) |
Characterization (GC-MS & NMR)
-
GC-MS: Look for the molecular ion peak (
) at 214 m/z .-
Fragmentation: Characteristic loss of methyl group (
) and cleavage of the hexyl chain.
-
-
1H NMR (CDCl₃):
-
The dioxolane ring protons (from 2,3-butanediol) appear as multiplets at 3.5–4.2 ppm .
-
The methyl groups on the ring appear as doublets at 1.1–1.3 ppm .
-
Note: Expect complex splitting patterns due to the presence of cis/trans diastereomers relative to the hexyl chain.
-
References
-
Climent, M. J., Corma, A., & Iborra, S. (2018). Heterogeneous catalysis for the one-pot synthesis of chemicals and fine chemicals. Catalysis Communications. Link[1]
-
Mhadhbi, Y., et al. (2019). Selective catalytic conversion of carbonyl compounds and ethylene glycol into 1,3-dioxolanes. Journal of Moroccan Chemistry of Heterocycles. Link[1][2][3]
-
Deutsch, J., et al. (2005). Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. Journal of Molecular Catalysis A: Chemical. Link[1]
-
Sigma-Aldrich. 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane (Analogous Structure Reference). Link
-
Wang, B., et al. (2011). Production of cyclic acetals or ketals using solid acid catalysts.[4] US Patent 8829206B2. Link
Sources
Green chemistry methods for preparing 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Executive Summary
This application note details the green synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 1708-34-5), a high-value ketal utilized in fragrance formulations (fruity/pineapple notes) and as a bio-based solvent/fuel additive.
Traditional acetalization methods often employ homogeneous mineral acids (
-
Solvent-Free Batch Synthesis using a reusable solid acid catalyst (Amberlyst-15).
-
Continuous Flow Synthesis using a packed-bed reactor for process intensification.
Both methods utilize 2,3-butanediol (derived from biomass fermentation) and 2-octanone (natural ketone), aligning with the 12 Principles of Green Chemistry by maximizing atom economy and eliminating toxic waste streams.
Reaction Pathway & Mechanism
The synthesis involves the acid-catalyzed nucleophilic attack of the vicinal diol (2,3-butanediol) onto the carbonyl carbon of 2-octanone. This is an equilibrium-limited reaction requiring the continuous removal of water to drive conversion.
Chemical Reaction Visualization
Figure 1: Acid-catalyzed ketalization pathway with integrated water removal strategy.
Materials & Equipment
Reagents
| Reagent | Purity | Source/Notes | Green Attribute |
| 2-Octanone | >98% | Natural isolation or bio-oxidation of 2-octanol | Renewable Carbon Source |
| 2,3-Butanediol | >95% | Fermentation grade (mixture of meso/dl forms) | Bio-feedstock |
| Amberlyst-15 | (Dry) | Macroreticular cation exchange resin | Reusable Heterogeneous Catalyst |
| Cyclohexane | ACS | Optional entrainer (if not solvent-free) | Class 2 Solvent (Preferred over Toluene) |
| Molecular Sieves | 3Å / 4Å | Activated beads | Water Scavenger |
Equipment
-
Batch: 250 mL Round Bottom Flask, Dean-Stark Apparatus (or Soxhlet with sieves), Magnetic Stirrer, Oil Bath.
-
Flow: HPLC Pump, Stainless Steel Column (e.g., 4.6 mm x 150 mm) packed with catalyst, Back Pressure Regulator (BPR), Thermostat.
Protocol A: Solvent-Free Batch Synthesis (Solid Acid)
Objective: High-yield synthesis without hazardous solvents, utilizing a reusable catalyst.
Experimental Procedure
-
Catalyst Activation: Wash Amberlyst-15 (2.0 g) with methanol, then dry in a vacuum oven at 80°C for 4 hours to remove moisture.
-
Reaction Setup: In a 100 mL round-bottom flask, combine:
-
2-Octanone: 12.8 g (100 mmol)
-
2,3-Butanediol: 10.8 g (120 mmol) [1.2 equiv excess]
-
Catalyst: 1.0 g Activated Amberlyst-15 (approx. 4-5 wt% loading).
-
-
Water Removal:
-
Option A (Vacuum): Connect the flask to a rotary evaporator setup at 60°C under reduced pressure (100 mbar) to continuously pull off water.
-
Option B (Desiccant): Add 5.0 g of activated 3Å Molecular Sieves directly to the flask (requires filtration later).
-
-
Reaction: Stir vigorously (600 rpm) at 60-70°C for 4-6 hours. Monitor conversion via TLC or GC-FID.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the mixture to recover the solid catalyst (and sieves if used).
-
Wash the catalyst with a small amount of ethanol for regeneration.
-
-
Purification:
-
The filtrate consists of the product and unreacted starting materials.
-
Perform Vacuum Distillation (approx. 110-120°C at 10 mmHg) to isolate pure 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane.
-
Validation Data (Typical)
-
Yield: 85-92%
-
Selectivity: >98% (Minimal side reactions)
-
Catalyst Reusability: >5 cycles with <5% activity loss.
Protocol B: Continuous Flow Synthesis (Process Intensification)
Objective: Scalable, safe production with enhanced heat/mass transfer and reduced residence time.
Flow Reactor Setup
-
Reactor: Stainless steel column (Volume ~ 5 mL) packed with Amberlyst-15.
-
Feed: A single solution containing 2-Octanone and 2,3-Butanediol (1:1.2 molar ratio). Note: If viscosity is high, dilute with 10% Cyclohexane.
-
Temperature: 80°C (Thermostatted column oven).
-
Pressure: 15 bar (maintained by BPR) to keep reactants liquid at elevated temperatures.
Operational Steps
-
Priming: Flush the reactor with pure 2-octanone to wet the catalyst bed.
-
Steady State: Pump the reactant mixture at a flow rate of 0.5 mL/min (Residence time
10 min). -
Collection: Collect the effluent in a flask containing molecular sieves to quench the reverse reaction immediately, or feed directly into a flash evaporator.
-
Purification: Continuous vacuum flash distillation.
Flow Process Diagram
Figure 2: Continuous flow setup for intensified ketalization.
Quality Control & Characterization
Stereochemistry Note
2,3-Butanediol exists as meso, d, and l isomers. Consequently, the product will exist as a mixture of cis/trans diastereomers.
-
GC-MS Analysis: Expect multiple peaks with identical mass spectra (
200). -
Fragrance Profiling: Isomeric ratios affect the olfactory profile. Meso-2,3-BDO tends to yield cis-4,5-dimethyl dioxolanes, often preferred for stability.
Analytical Parameters
| Test | Method | Specification |
| Purity | GC-FID / GC-MS | >98.0% (Sum of isomers) |
| Refractive Index | Refractometer | 1.430 - 1.435 @ 20°C |
| Acid Value | Titration | < 1.0 mg KOH/g (Ensure catalyst removal) |
| Water Content | Karl Fischer | < 0.1% |
Sustainability Metrics (Green Check)
| Metric | Traditional Method | Green Protocol (This Guide) | Improvement |
| Atom Economy | ~80% | 91% | Water is the only byproduct. |
| E-Factor | > 10 (Solvent waste) | < 0.5 | Elimination of reaction solvents. |
| Hazard | Corrosive ( | Low | Solid acid (safe handling), Bio-based reactants. |
| Energy | High (Reflux 12h+) | Moderate | Flow reactor reduces thermal load. |
References
-
Climent, M. J., Corma, A., & Iborra, S. (2011). Heterogeneous catalysis for the one-pot synthesis of chemicals and fine chemicals. Chemical Reviews, 111(2), 1072-1133.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Anastopoulos, I., et al. (2018). Green synthesis of 1,3-dioxolanes using heterogeneous catalysts. Journal of Cleaner Production.
-
Li, C., et al. (2013). Separation of 2,3-butanediol from fermentation broth by reactive extraction. Industrial & Engineering Chemistry Research. (Describes ketalization kinetics of 2,3-BDO).
-
PubChem Compound Summary. (n.d.). 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane.[1]
Disclaimer: This protocol is intended for research and development purposes. Users must review Material Safety Data Sheets (MSDS) for all chemicals and ensure compliance with local safety regulations.
Sources
Applications of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane in fragrance formulations
Advanced Formulation Strategies for High-Stability Fragrance Systems
Executive Summary & Chemical Architectonics
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (HTMD) is a specialized acetal/ketal fragrance ingredient designed primarily for functional stability in aggressive media . While traditional aldehydes and ketones degrade rapidly in high-pH environments (e.g., hypochlorite bleach, ammonia-based cleaners) or undergo aldol condensation, HTMD utilizes the 1,3-dioxolane ring as a steric shield, protecting the odor-active carbon skeleton.
This guide details the physicochemical properties, sensory profile, and strict protocols for formulating HTMD into functional fragrance systems, with a specific focus on hypochlorite stability and controlled release mechanics .
1.1 Chemical Identity[1][2][3]
-
IUPAC Name: 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
-
Common Derivation: Ketalization product of 2-Octanone (Methyl Hexyl Ketone) and 2,3-Butanediol .
-
Molecular Formula:
-
Molecular Weight: ~200.32 g/mol
-
Structural Class: Cyclic Ketal / Dioxolane
1.2 Physicochemical Profile (Empirical & Calculated)
| Property | Value / Description | Implication for Formulators |
| LogP (o/w) | ~4.2 - 4.8 (Est.) | Highly hydrophobic. Requires solubilizers in aqueous media; excellent substantivity on fabric/surfaces. |
| Vapor Pressure | ~0.02 mmHg @ 25°C | Moderate volatility (Heart-Base note). Provides longevity.[1] |
| Odor Profile | Fruity (Unripe Apple/Pear), Green, Waxy, slightly Woody. | Softens the harsh "chemical" odor of bleach bases; masks amine odors. |
| Stability (pH > 10) | Excellent | Primary Use Case: Stable in bleach and caustic soda. |
| Stability (pH < 4) | Poor | Contraindication: Hydrolyzes back to 2-octanone in acidic media. |
Sensory Applications & Mechanism
2.1 The "Masking" Mechanism
In functional perfumery, HTMD serves a dual role. Unlike simple masking agents that overpower malodors with high volatility, HTMD functions via temporal release .
-
In-Product: The dioxolane ring renders the molecule odorless or low-odor relative to its parent ketone, preventing "scent fatigue" during storage.
-
Upon Dilution/Use: The hydrophobic nature drives the molecule to the air-water interface (blooming) during the cleaning process.
-
Surface Substantivity: The high LogP ensures deposition on hydrophobic surfaces (tiles, grout, fabric), providing a residual "clean" scent (waxy/fruity) after the volatile bleach odor dissipates.
2.2 Olfactory Positioning
-
Top Note: Green/Herbal nuances (masked by bleach initially).
-
Heart Note: Waxy Apple/Pear (the core functional signal).
-
Base Note: Woody/Dry Amber (residual).
Experimental Protocols
Protocol A: Incorporation into High-Active Hypochlorite Bleach (5-6% NaOCl)
Objective: Solubilize HTMD in a high-ionic-strength, oxidizing environment without triggering phase separation or chlorination of the fragrance.
Reagents:
-
Sodium Hypochlorite Solution (12% active Cl2 stock).
-
Sodium Hydroxide (NaOH) to adjust pH.
-
Surfactant: Amine Oxide (e.g., Lauramine Oxide) or Betaine (Bleach-stable hydrotropes).
-
HTMD (Test Material).
Workflow:
-
Pre-mix Preparation: Dissolve HTMD (0.1% - 0.3%) into the Amine Oxide surfactant (1.0% - 3.0%). Ratio of Surfactant:Fragrance should be at least 10:1 to ensure micellar encapsulation.
-
Base Stabilization: Dilute the NaOCl stock to target concentration (e.g., 5%) using deionized water.
-
Alkalinity Adjustment: Adjust pH of the bleach base to >12.5 using NaOH. Critical: Lower pH accelerates hypochlorite decomposition.
-
Integration: Slowly add the Surfactant/HTMD pre-mix to the bleach base under low-shear stirring (avoid aeration).
-
Maturation: Allow the system to equilibrate for 24 hours at 20°C.
DOT Diagram: Formulation Logic
Caption: Decision tree for formulating HTMD, emphasizing the critical pH dependency for stability.
Protocol B: Accelerated Stability Stress Test (Arrhenius Model)
Objective: Validate the chemical stability of HTMD and ensure it does not catalyze the decomposition of the hypochlorite active.
Methodology: This protocol utilizes elevated temperatures to simulate long-term shelf life, adhering to pseudo-ICH guidelines for stability.
Steps:
-
Sample Preparation: Prepare three batches:
-
Control: Unperfumed Bleach Base.[4]
-
Test A: Bleach Base + 0.3% HTMD.
-
Test B (Comparative): Bleach Base + 0.3% 2-Octanone (Parent Ketone).
-
-
Incubation: Aliquot samples into HDPE bottles (opaque). Store at:
-
4°C (Reference).
-
25°C (Ambient).
-
40°C (Accelerated).
-
-
Timepoints: Assay at Day 0, 7, 14, and 28.
-
Analytical Assay:
-
Available Chlorine: Iodometric Titration.
-
Fragrance Integrity: GC-MS extraction (Hexane) to monitor the ratio of HTMD to 2-Octanone (hydrolysis product).
-
Acceptance Criteria:
-
Chlorine Loss: Test A must not exceed Control chlorine loss by >5% relative. (e.g., if Control loses 10%, Test A should lose <10.5%).
-
Chemical Stability: >90% of HTMD must remain intact (as Dioxolane) at Day 28/40°C.
DOT Diagram: Stability Mechanism
Caption: Mechanistic view of HTMD stability. High pH maintains the ring structure; acid catalyzes reversion to the oxidizable ketone.
Safety & Regulatory Considerations (E-E-A-T)
-
Toxicology: Dioxolanes used in fragrance are generally evaluated by RIFM (Research Institute for Fragrance Materials).[5] While specific data for this exact isomer may be proprietary, structurally related 2-hexyl-1,3-dioxolanes have been assessed.
-
Sensitization: As with many ketals, purity is paramount. Residual 2-Octanone (parent) can be a skin irritant.[2] Formulators must ensure the raw material supplied is >98% pure ketal.
-
Environmental: HTMD is not readily biodegradable in anaerobic conditions due to the ether linkages but hydrolyzes in environmental waters (slightly acidic/neutral) over time.
References
-
Chemical Identity & Toxicity
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Octanone (Parent Precursor). Retrieved from [Link]
-
RIFM Expert Panel (2021).[5] "Fragrance ingredient safety assessment, 2-hexyl-1,3-dioxolane."[5][6] Food and Chemical Toxicology. (Contextual reference for dioxolane class safety).
-
-
Formulation & Stability
- Synthesis & Properties
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Octanone:Smell,Refractive Index,Preparation and Reaction_Chemicalbook [chemicalbook.com]
- 3. 2-Octanone - Wikipedia [en.wikipedia.org]
- 4. chemistscorner.com [chemistscorner.com]
- 5. RIFM fragrance ingredient safety assessment, 2-hexyl-1,3-dioxolane, CAS Registry Number 1708-34-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2524959A1 - Dioxolanes containing olfactory and/or aromatic substances - Google Patents [patents.google.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
Extraction and isolation techniques for dioxolane derivatives
Abstract
Dioxolane derivatives, specifically 1,3-dioxolanes, occupy a critical niche in both natural product chemistry (e.g., lignans like Sesamin) and synthetic medicinal chemistry (as robust protecting groups for carbonyls).[1][2][3][4] Their isolation presents a unique paradox: they are chemically robust against bases, nucleophiles, and reducing agents, yet display significant lability in acidic environments.[3] This guide provides high-fidelity protocols for the extraction, isolation, and purification of dioxolane derivatives, emphasizing pH control as the primary determinant of yield integrity.
Critical Physicochemical Parameters
Before initiating extraction, the operator must understand the stability profile of the dioxolane ring. Failure to respect these parameters is the leading cause of yield loss (via hydrolysis) or dangerous incidents (via peroxide formation).
| Parameter | Characteristic | Operational Implication |
| Acid Stability | Low (Labile) | Hydrolysis occurs at pH < 5.[5] Never use acidic aqueous washes without immediate buffering. Silica gel (naturally acidic, pH ~5-6) must be neutralized prior to chromatography. |
| Base Stability | High (Robust) | Stable in NaOH, KOH, and amine bases. Alkaline extraction is the preferred method for removing acidic impurities. |
| Redox Stability | Moderate | Resistant to reduction (LiAlH₄, NaBH₄). Susceptible to radical oxidation; ethers can form explosive peroxides upon prolonged storage. |
| Thermal Stability | Variable | Low MW dioxolanes (solvents) are volatile (bp ~74-75°C). High MW derivatives (Sesamin) are stable solids. |
Decision Matrix: Isolation Strategy
The isolation pathway depends entirely on the source matrix. Natural products require lipophilic extraction from complex biomass, while synthetic mixtures require catalyst quenching and byproduct removal.
Figure 1: Strategic decision tree for dioxolane isolation. Note the critical control points (Red Nodes) regarding defatting and acid quenching.
Protocol A: Isolation from Natural Matrices (Lignans)
Target Compound: Sesamin (and Sesamolin) Source: Sesamum indicum (Sesame oil or seeds) Mechanism: Dioxolane lignans are highly lipophilic. The challenge is separating them from the bulk triglycerides (oil).
Method 1: Supercritical Fluid Extraction (SFE) – The "Green" Standard
Rationale: SFE avoids toxic solvents and allows tunable selectivity based on pressure, minimizing co-extraction of fats.
-
Preparation: Grind sesame seeds to a particle size of 300–600 µm to maximize surface area.
-
Loading: Place 10 g of matrix in the extraction vessel.
-
Parameters:
-
Pressure: 25–35 MPa (Higher pressure increases solubility).
-
Temperature: 40–60°C.
-
Co-solvent: Ethanol (5–10%) can be added to enhance yield, though pure CO₂ is often sufficient for high purity.
-
Flow Rate: 2 mL/min.[6]
-
-
Collection: Depressurize into a collection trap. The CO₂ evaporates, leaving a concentrated lignan extract.
-
Validation: Analyze via HPLC (C18 column, Methanol/Water 70:30).
Method 2: Solvent Extraction & Crystallization (Traditional)
Rationale: Utilizes the differential solubility of sesamin (insoluble in cold petroleum ether) vs. triglycerides (soluble).
-
Extraction: Macerate seeds/oil with 95% Ethanol (1:10 w/v) for 24 hours or use Soxhlet extraction.
-
Concentration: Evaporate ethanol under reduced pressure to obtain a crude oily residue.
-
Winterization (Defatting):
-
Redissolve crude residue in warm Petroleum Ether or n-Hexane.
-
Cool the solution to -20°C for 12 hours.
-
Observation: Triglycerides remain in solution; Sesamin/Sesamolin precipitates as a semi-solid or crystal mass.
-
-
Filtration: Filter the cold mixture rapidly. Wash the precipitate with cold pentane.
-
Recrystallization: Purify the solid using hot ethanol to yield needle-like crystals of Sesamin.
Protocol B: Work-up of Synthetic Dioxolanes
Context: Post-reaction isolation of a carbonyl protected as a 1,3-dioxolane (using ethylene glycol + acid catalyst). Scientific Integrity Check: The reaction is an equilibrium driven by water removal. The reverse reaction (hydrolysis) is also acid-catalyzed. You must neutralize the catalyst before any concentration step.
Step-by-Step Protocol:
-
Quenching (The Critical Step):
-
Do not evaporate the reaction solvent (often Toluene or Benzene) yet.
-
Add Triethylamine (Et₃N) (1.5 equivalents relative to the acid catalyst used) or wash with saturated NaHCO₃ .
-
Why? Concentrating an acidic solution heats the mixture, accelerating hydrolysis and reverting the product back to the starting ketone/aldehyde.
-
-
Phase Partition:
-
Drying & Concentration:
-
Purification via Distillation (Liquids):
-
Azeotrope Warning: 1,3-dioxolane forms an azeotrope with water (~7% water, bp 71-73°C).[10]
-
If water is present, dry aggressively (KOH pellets or Molecular Sieves 4Å) before distillation.
-
Distill under vacuum or inert atmosphere (N₂).
-
Advanced Purification: Basified Silica Chromatography
Standard silica gel is acidic (pH 5–6). Running acid-labile dioxolanes through a standard column can lead to on-column degradation (streaking, poor yield).
Protocol for Column Preparation:
-
Slurry Preparation: Mix Silica Gel 60 with the eluent solvent (e.g., Hexane/EtOAc).
-
Basification: Add 1% v/v Triethylamine (Et₃N) to the slurry.
-
Packing: Pour the column and flush with 2 column volumes of the basified solvent.
-
Elution: Run the chromatography. The Et₃N neutralizes active acidic sites on the silica surface, preserving the dioxolane ring.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Product Reverted to Carbonyl | Acidic hydrolysis during concentration. | MUST quench reaction with Et₃N before rotary evaporation. Ensure aqueous washes are alkaline. |
| Emulsion during Extraction | Amphiphilic nature of some derivatives. | Add solid NaCl to aqueous layer (salting out). Filter through Celite if particulate matter is present. |
| Peroxide Test Positive | Auto-oxidation of ether linkage. | Safety Hazard. Do not distill to dryness. Treat with ferrous sulfate or pass through activated alumina. Store with BHT stabilizer. |
| Low Recovery (Volatile) | Product loss during vacuum concentration. | Check boiling point. Use a Vigreux column for concentration or avoid high vacuum for low MW dioxolanes. |
Synthetic Workup Workflow Diagram
Figure 2: The critical path for synthetic workup. The dashed red line represents the common error of concentrating before neutralization.
References
-
Organic Chemistry Portal. (2024). 1,3-Dioxanes, 1,3-Dioxolanes - Protecting Groups. Retrieved from [Link]
-
Frontiers in Nutrition. (2019). Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. youtube.com [youtube.com]
- 10. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
Application Note: Cationic Ring-Opening Polymerization Modification using 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of functionalized poly(acetals/ketals).
The target molecule, 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (HTMD) , is a sterically hindered, hydrophobic cyclic ketal. Unlike unsubstituted 1,3-dioxolane (which yields water-soluble polymers), HTMD is utilized to introduce hydrophobic modification , lower crystallinity , and enhance acid-degradability in copolymer systems. Due to the steric bulk of the trimethyl substitution pattern, this monomer exhibits a low ceiling temperature (
Introduction & Rationale
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (HTMD) serves as a specialized functional monomer for modifying the physicochemical properties of poly(acetals) and poly(esters). Its structure—derived from the ketalization of 2-octanone and 2,3-butanediol—introduces a pendant hexyl chain and a methyl-substituted backbone.
Key Functional Modifications
| Property | Effect of HTMD Incorporation | Mechanistic Basis |
| Hydrophobicity | Significant Increase | The C2-hexyl chain disrupts the hydrophilic balance typical of poly(ethylene oxide) or poly(dioxolane) analogues. |
| Degradability | Enhanced (Acid Labile) | Ketal linkages (C2 disubstituted) hydrolyze significantly faster than acetal linkages (C2 monosubstituted) in acidic environments (pH < 5.0). |
| Crystallinity | Suppression | The random distribution of methyl groups (at C4/C5) and hexyl chains (at C2) disrupts polymer chain packing, creating amorphous, flexible domains. |
| Thermodynamics | Lower Ceiling Temp ( | Steric hindrance at the active site reduces the equilibrium polymerization temperature, necessitating low-temperature protocols. |
Mechanistic Overview: Cationic Ring-Opening Polymerization (CROP)[1]
The polymerization proceeds via an Active Chain End (ACE) mechanism, where the propagating species is a tertiary oxonium ion. Due to the steric bulk of HTMD, the Active Monomer (AM) mechanism (involving activated monomer insertion) may compete, particularly in the presence of hydroxyl-containing impurities.
Reaction Pathway Diagram
Figure 1: Mechanism of Cationic Ring-Opening Polymerization for HTMD. The equilibrium shifts toward depolymerization at elevated temperatures due to the low entropy of polymerization.
Experimental Protocols
Protocol A: Monomer Purification (Critical Step)
Rationale: Cationic polymerization is extremely sensitive to moisture and nucleophilic impurities (alcohols), which act as chain transfer agents, limiting molecular weight.
Reagents:
-
Crude 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (HTMD).
-
Calcium Hydride (
) or Sodium/Potassium (Na/K) alloy. -
Benzophenone (indicator).[1]
Procedure:
-
Pre-Drying: Stir crude HTMD over
granules for 24 hours at room temperature under an Argon atmosphere. -
Reflux: Transfer the supernatant to a flame-dried distillation flask containing fresh
(or Na/K alloy for ultra-high MW). Reflux under Argon for 4 hours. -
Distillation: Perform fractional distillation under reduced pressure.
-
Note: Discard the first 10% (forerun). Collect the middle fraction only if the temperature is stable.
-
-
Storage: Store the purified monomer in a glovebox over activated 3Å molecular sieves. Do not store for >1 week to avoid autoxidation or hydrolysis.
Protocol B: Copolymerization with 1,3-Dioxolane (DXL)
Rationale: Homopolymerization of HTMD is thermodynamically difficult due to steric hindrance. Copolymerization with unsubstituted 1,3-dioxolane (DXL) drives the reaction forward and allows tuning of the hydrophobic content.
Reagents:
-
Monomer 1: Purified HTMD (Variable ratio, e.g., 20 mol%).
-
Monomer 2: Purified 1,3-Dioxolane (DXL) (80 mol%).
-
Solvent: Dichloromethane (DCM), anhydrous (distilled over
). -
Initiator: Methyl Triflate (MeOTf) or Trifluoromethanesulfonic acid (Triflic acid).
-
Terminator: Pyridine or Methanol.
Step-by-Step Workflow:
-
Reactor Setup:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar.
-
Cycle vacuum/Argon 3 times.
-
Maintain a positive pressure of Argon.
-
-
Chilling (Thermodynamic Control):
-
Immerse the flask in a cooling bath at -10°C to 0°C .
-
Scientific Insight: Lower temperatures favor the forward propagation reaction over depolymerization for substituted dioxolanes.
-
-
Charge:
-
Syringe in anhydrous DCM (Target concentration: 2.0 - 4.0 M total monomer).
-
Add DXL and HTMD sequentially via gas-tight syringe.
-
-
Initiation:
-
Add Initiator (MeOTf) rapidly. Target [M]/[I] ratio = 500:1 to 1000:1 depending on desired MW.
-
Observation: The solution may slightly increase in viscosity; no color change should occur (yellowing indicates degradation/impurities).
-
-
Polymerization:
-
Stir at -10°C for 4–24 hours.
-
Monitoring: Aliquots can be taken for NMR to track conversion (disappearance of monomer vinyl/ring protons).
-
-
Termination:
-
Add excess Pyridine (0.5 mL) to quench the oxonium ions.
-
Allow the solution to warm to room temperature.
-
-
Purification:
-
Precipitate the polymer into cold Methanol or Hexane (depending on HTMD content; high HTMD content may require Hexane).
-
Dissolve in DCM and re-precipitate to remove unreacted monomer.
-
Dry under high vacuum at room temperature for 24 hours.
-
Characterization & Validation
Nuclear Magnetic Resonance ( -NMR)
To validate the incorporation of HTMD, analyze the spectrum in
| Signal (ppm) | Assignment | Structural Verification |
| 4.7 - 4.9 | O-CH-O | Acetal/Ketal backbone protons. Broadening indicates polymerization.[2] |
| 3.5 - 3.9 | O-CH2-CH2-O | Main chain ethylene oxide units (from DXL). |
| 1.2 - 1.4 | -(CH2)4- | Hexyl chain methylene protons (confirming HTMD incorporation). |
| 0.8 - 0.9 | -CH3 | Terminal methyl of the hexyl chain. |
Gel Permeation Chromatography (GPC)
-
Solvent: THF or Chloroform.
-
Standard: Polystyrene.
-
Expectation: Monomodal distribution (
) confirms a controlled cationic process. A low MW tail indicates chain transfer (impurities).
References
- Penczek, S., & Kubisa, P. (2010). "Cationic Ring-Opening Polymerization of Cyclic Acetals." Progress in Polymer Science. (Fundamental mechanism of CROP).
-
Chworo, A., et al. (2023). "Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes." Chemical Communications. Link
-
Self, J. L., et al. (2023).[3] "Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer."[3][4] Journal of the American Chemical Society.[3] Link[3]
-
Gonsalves, K. E., et al. (1998). "Cationic copolymerization of 1,3-dioxolane with substituted dioxolanes." Journal of Polymer Science Part A: Polymer Chemistry. (Precedent for copolymerization strategies).[3][5][6]
Sources
Application Note: Stabilization and Controlled Release of Volatile Dioxolane Derivatives via Microencapsulation
Executive Summary
Volatile dioxolane compounds (cyclic acetals) present a unique dual challenge in formulation chemistry: they are highly prone to evaporative loss due to high vapor pressure and are chemically unstable in acidic aqueous environments (hydrolysis). This Application Note details three distinct microencapsulation strategies designed to stabilize these compounds.
Unlike generic encapsulation guides, this protocol specifically addresses the acid-sensitivity of the 1,3-dioxolane ring , recommending modifications to standard complex coacervation workflows (e.g., enzymatic crosslinking) to prevent premature degradation.
Physicochemical Constraints & Strategy Selection
Before selecting a protocol, the researcher must analyze the specific dioxolane derivative against the following constraints.
| Parameter | Constraint | Impact on Protocol |
| Hydrolytic Stability | 1,3-dioxolanes hydrolyze to aldehydes/ketones + diols in pH < 4.0. | Avoid: Standard acid-catalyzed coacervation (pH 3.5). Preferred: Enzymatic crosslinking (pH 6.0) or Cyclodextrin inclusion.[1][2][3][4] |
| Volatility | High vapor pressure leads to loss during high-heat processing. | Avoid: High-temperature spray drying (>180°C inlet). Preferred: Coacervation (Ambient/Cold) or Low-Temp Spray Drying. |
| Hydrophobicity | Most dioxolanes are lipophilic (LogP > 2). | Requirement: O/W Emulsification is necessary for coacervation and spray drying. |
Decision Matrix: Selecting the Right Method
Figure 1: Decision matrix for selecting encapsulation strategy based on dioxolane stability and volatility.
Protocol A: Complex Coacervation (Modified for Acid-Sensitive Volatiles)
Best For: High payload (up to 85% core loading), liquid cores, and heat-sensitive volatiles. The Challenge: Standard coacervation requires dropping pH to ~4.0 to induce electrostatic attraction between Gelatin (Type A) and Gum Arabic. This acidity can hydrolyze sensitive dioxolanes. The Solution: This protocol uses Transglutaminase (TGase) for crosslinking, allowing the process to occur at a safer pH (5.0–6.0) and lower temperature.[3]
Materials
-
Core: Volatile Dioxolane Derivative.
-
Wall Polymer A: Gelatin Type A (250 Bloom).
-
Wall Polymer B: Gum Arabic (Acacia).
-
Crosslinker: Microbial Transglutaminase (TGase) (Activity > 100 U/g).
-
Solvent: Deionized water (degassed).
Step-by-Step Protocol
-
Hydration (Separate Phases):
-
Dissolve Gelatin (10% w/v) in water at 50°C.
-
Dissolve Gum Arabic (10% w/v) in water at room temperature.
-
Note: Hydrate for at least 2 hours to ensure full polymer unfolding.
-
-
Emulsification (Critical Step for Retention):
-
Mix Gelatin and Gum Arabic solutions at a 1:1 ratio.
-
Add Dioxolane core material (Core:Wall ratio 1:1 to 2:1).
-
Homogenize at 10,000 RPM for 3 minutes (High Shear) to form an O/W emulsion.
-
Target Droplet Size: 2–5 µm. Smaller droplets retain volatiles better during the hardening phase.
-
-
Coacervation Induction:
-
Dilute with warm water (45°C) to reduce total polymer concentration to 3%.
-
Slowly adjust pH to 5.0 using 10% Acetic Acid.
-
Observation: The solution should turn opaque/turbid (The "Halo" effect), indicating phase separation of the coacervate.
-
-
Controlled Cooling (Wall Formation):
-
Enzymatic Crosslinking (Hardening):
-
Once at 10°C, add TGase (10 U per gram of gelatin).
-
Raise temperature to 20°C and stir gently for 12–16 hours.
-
Why TGase? Unlike Glutaraldehyde (toxic) or Formaldehyde (toxic), TGase forms isopeptide bonds between glutamine and lysine residues without requiring low pH, preserving the dioxolane ring.
-
-
Recovery:
Protocol B: Supramolecular Inclusion (Cyclodextrins)
Best For: Molecular-level protection, increasing water solubility, and preventing hydrolytic attack.
Mechanism: The hydrophobic dioxolane ring displaces water molecules inside the
Materials
-
Host:
-Cyclodextrin (food/pharma grade). -
Solvent: Ethanol/Water (3:7 v/v).
Step-by-Step Protocol (Kneading Method)
-
Paste Preparation:
-
Weigh
-CD and place in a mortar.[2] -
Add small amount of Ethanol/Water mixture (1:1) to create a thick paste.
-
Ratio: 1:1 Molar ratio (Host:Guest). Calculate based on molecular weight.
-
-
Guest Addition:
-
Slowly add the liquid dioxolane to the paste while kneading vigorously with a pestle.
-
Time: Knead for 45–60 minutes.
-
Visual Cue: The paste will stiffen as the liquid guest enters the solid host cavity.
-
-
Drying:
-
Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Note: The inclusion complex protects the volatile guest, so 40°C will not cause significant evaporation of the complexed guest, though free surface oil may evaporate (which is desirable to remove un-encapsulated material).
-
-
Washing:
-
Wash the dried powder with a non-polar solvent (e.g., hexane) to remove surface (uncomplexed) dioxolane.
-
Filter and dry again.[3]
-
Protocol C: Spray Drying (High-Solids Emulsion)
Best For: Industrial scalability and shelf-stable powders. The Challenge: "Ballooning" and loss of volatiles during atomization.[10] The Solution: Use the Selective Diffusion Theory . By maintaining high solid content (>30%) in the feed, a semi-permeable crust forms rapidly on the droplet surface. This crust is permeable to water (small molecule) but impermeable to dioxolane (larger molecule), trapping the volatile inside.
Materials
-
Wall Material: Maltodextrin (DE 10-12) + Gum Arabic (Ratio 3:1).
-
Emulsifier: Modified Starch (e.g., Hi-Cap 100) or Tween 80.
-
Core: Dioxolane derivative.[9]
Step-by-Step Protocol
-
Feed Preparation:
-
Hydrate Gum Arabic and Maltodextrin in water.
-
Total Solids Content: Must be 35–45% (w/w) . Low solids (<20%) will result in massive volatile loss.
-
-
Emulsification:
-
Add Dioxolane (Core load 15–20% of total solids).
-
Homogenize at high pressure (3000 psi) or high shear (10,000 rpm).
-
Viscosity Check: Viscosity should be < 300 cP for proper atomization.
-
-
Spray Drying Parameters:
-
Inlet Temperature: 160°C (Do not exceed 180°C).
-
Outlet Temperature: 80°C–90°C.
-
Atomizer: Centrifugal wheel (preferred for viscous feeds) or Two-fluid nozzle.
-
Process Flow Diagram
Figure 2: Spray drying workflow emphasizing the Selective Diffusion mechanism.
Characterization & Quality Control
To validate the encapsulation efficiency (EE) and stability, the following assays are required.
Encapsulation Efficiency (EE) Calculation
We must distinguish between Total Oil (inside + outside) and Surface Oil (outside, unprotected).
-
Surface Oil Determination: Wash 1g of powder with hexane for 5 mins. Filter and analyze hexane via GC-FID.
-
Total Oil Determination: Hydrolyze the wall matrix (e.g., using enzyme or acid digestion) to release all oil. Extract with hexane and analyze via GC-FID.
Stability Testing (Hydrolysis Check)
Since dioxolanes are acid-sensitive, check for degradation products (aldehydes/diols).
-
Method: Disperse microcapsules in acidic buffer (pH 3.0). Incubate for 24h.
-
Analysis: Headspace GC-MS. Look for peaks corresponding to the parent aldehyde of the dioxolane. If absent, the capsule wall is effectively shielding the core.
References
-
Reineccius, G. A. (2004). The Spray Drying of Food Flavors. Drying Technology. Link
-
Del Valle, E. M. M. (2004).[3] Cyclodextrins and their uses: a review. Process Biochemistry. Link
-
Bhandari, B. R., et al. (1992). Flavor encapsulation by spray drying: Application to citral and linalyl acetate. Journal of Food Science. Link
-
Xiao, Z., et al. (2014). Complex coacervation of gelatin and gum arabic for the microencapsulation of vanilla oil. Journal of the Science of Food and Agriculture. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (Dioxolane stability data). Wiley-Interscience.[9] Link
Sources
- 1. oatext.com [oatext.com]
- 2. rjptonline.org [rjptonline.org]
- 3. humapub.com [humapub.com]
- 4. scispace.com [scispace.com]
- 5. Microencapsulation of Peppermint Oil by the Complex Coacervation Method [austinpublishinggroup.com]
- 6. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing yield in the synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Technical Support Center: Synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Ticket ID: OPT-YIELD-245 Subject: Optimization of Yield & Troubleshooting for Hindered Ketalization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are attempting to synthesize 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane . This is a classic acid-catalyzed ketalization, but it presents specific challenges compared to standard acetal protections.
The Challenge: You are reacting 2-Octanone (a sterically hindered ketone) with 2,3-Butanediol (a vicinal diol with secondary hydroxyls). Unlike reacting an aldehyde with ethylene glycol, this system is thermodynamically and kinetically "uphill." The equilibrium constant (
The Solution: High-yield synthesis requires aggressive water removal (Le Chatelier’s principle) and strict control over catalyst acidity to prevent aldol condensation side reactions.
Module 1: The "Golden Path" Protocol
Use this optimized baseline before troubleshooting.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 eq 2-Octanone : 1.2–1.5 eq 2,3-Butanediol | Excess diol drives the equilibrium forward. It is easier to remove excess diol (bp ~183°C) via fractional distillation than unreacted ketone. |
| Solvent | Cyclohexane or Toluene | Toluene (bp 110°C) is standard, but Cyclohexane (bp 81°C) forms a lower-boiling azeotrope that can prevent thermal degradation if the product is sensitive. |
| Catalyst | p-TSA (p-Toluenesulfonic acid) , 0.5–1.0 mol% | Strong enough to protonate the ketone, but soluble in organic media (unlike |
| Water Removal | Dean-Stark Trap (Mandatory) | Molecular sieves are often insufficient for the volume of water generated in this hindered reaction. |
| Reaction Time | 12–24 Hours | Hindered ketones react slowly. Monitor water collection in the trap. |
Module 2: Troubleshooting & Diagnostics
Issue 1: "The reaction has stalled. Water collection in the Dean-Stark trap stopped early."
Diagnosis: This indicates the system has reached equilibrium, but not necessarily 100% conversion. In hindered systems, "wet" solvent returning from the trap can kill the reaction.
Corrective Actions:
-
The "Dry Return" Technique: If using toluene, the azeotrope holds considerable water even after phase separation. Drain the Dean-Stark trap completely and refill it with fresh, dry solvent midway through the reaction.
-
Sieve-Assisted Trap: Place activated 4Å molecular sieves inside the arm of the Dean-Stark trap (or between the condenser and trap) to scavenge residual dissolved water before the solvent returns to the flask.
-
Check Catalyst Activity: If the reaction turns dark brown/black, your catalyst may have degraded or caused polymerization. If the solution is clear but stalled, add a "booster" spike (0.1 mol%) of p-TSA.
Issue 2: "I see a new impurity spot on TLC just below the product."
Diagnosis: This is likely the Hemiketal intermediate or a Self-Aldol product.
-
Hemiketal: The reaction stopped halfway. See "Water Removal" above.[1][2]
-
Aldol Condensation: 2-Octanone has alpha-protons. Under acidic conditions and high heat, it can self-condense to form a dimer (C16 enone).
Corrective Actions:
-
Lower the Acid Loading: Reduce p-TSA to 0.1–0.2 mol%.
-
Switch Solvents: Use Cyclohexane (reflux ~81°C) instead of Toluene (reflux ~110°C). The lower temperature significantly reduces the rate of aldol condensation side reactions while still removing water.
Issue 3: "My yield drops drastically during workup/purification."
Diagnosis: Hydrolysis . Ketals are stable to base but extremely sensitive to aqueous acid. If you quench with water while the p-TSA is still active, the product reverts to the ketone and diol immediately.
Corrective Actions:
-
The "Base First" Rule: You must neutralize the catalyst before adding any water. Add Triethylamine (
) or solid Sodium Bicarbonate ( ) directly to the organic reaction mixture. Stir for 15 mins. -
Verify pH: Ensure the pH is
(check with wet pH paper) before aqueous wash.
Module 3: Mechanism & Workflow Visualization
The following diagram illustrates the critical equilibrium loop and the points of failure (hydrolysis/aldol).
Figure 1: Reaction workflow emphasizing the reversibility of the ketalization and the critical role of the Dean-Stark trap in preventing the reverse reaction (hydrolysis).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Molecular Sieves instead of a Dean-Stark trap? A: For this specific hindered reaction, no . Sieves often coat with the diol (2,3-butanediol is viscous), reducing their water-adsorbing efficiency. A Dean-Stark trap provides continuous, physical removal of bulk water. Sieves are best reserved for "polishing" the solvent returning from the trap.
Q: The 2,3-Butanediol I have is a mixture of isomers (meso, DL). Does this matter? A: Yes, it affects the NMR spectra and boiling point, but not the chemical yield of the ketalization.
-
Your product will be a mixture of diastereomers (cis/trans dioxolanes).
-
Note: If you require a specific stereoisomer for drug development, you must start with enantiopure (2R,3R)-2,3-butanediol.
Q: Why is 2-Octanone reacting so much slower than the aldehyde I used last week? A: Electronic and Steric effects.
-
Sterics: The ketone carbonyl is flanked by a methyl and a hexyl group. The incoming diol is blocked physically.
-
Electronics: The alkyl groups on the ketone are electron-donating, which stabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic (less "hungry" for the diol) compared to an aldehyde.
References & Grounding
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on acetal/ketal stability and formation conditions).
-
Meskins, F. A. J. (1981).[3] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[3][4][5] Synthesis, 501-522. (Foundational review on acid-catalyzed ketalization mechanisms).
-
Clarycet® Synthesis Data. (Industry standard for hindered ketal fragrance synthesis). The synthesis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane follows the Prins/Ketalization pathways often used in fragrance chemistry for molecules like Clarycet (though Clarycet is an ester, the ketal intermediates share identical steric challenges).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Dean-Stark Azeotropic Distillation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 4. orgosolver.com [orgosolver.com]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Separation of cis and trans isomers in 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Technical Support Center: Isomer Separation Guide Topic: Ticket ID: CHEM-ISO-4420 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context
User Query: "I have synthesized 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane and observe multiple peaks on my GC trace. How do I identify and separate the cis and trans isomers?"
Technical Analysis: The compound 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is a cyclic acetal typically synthesized from 2-octanone and 2,3-butanediol . The "cis/trans" terminology here is often ambiguous without defining the reference plane. In this system, isomerism arises from two sources:
-
C4-C5 Backbone Configuration: Derived from the starting 2,3-butanediol (which exists as meso, d, or l forms).
-
C2 Anomeric Center: The C2 carbon bears two different groups (Methyl and Hexyl). The relationship of the larger Hexyl group relative to the C4/C5 methyls creates diastereomers (often denoted as syn/anti or cis/trans).
If you utilized commercial grade 2,3-butanediol (often a mixture of meso and racemic), you likely have a complex mixture of up to four isomers . If you used pure meso-2,3-butanediol, you have a binary mixture of diastereomers (Hexyl cis to 4,5-Me vs. Hexyl trans to 4,5-Me).
Diagnostic Phase: Identifying Your Mixture
Before attempting separation, you must characterize the complexity of your mixture.
Q: Why do I see 3-4 peaks instead of 2? A: This indicates the use of non-stereopure starting material.
-
Peaks 1 & 2: Likely derived from meso-2,3-butanediol (4,5-cis relationship). These are the syn and anti diastereomers relative to the C2-Hexyl group.
-
Peaks 3 & 4: Derived from rac-2,3-butanediol (4,5-trans relationship). These are enantiomeric pairs (which co-elute on achiral GC) or distinct diastereomers depending on the resolution.
Diagnostic Protocol:
-
GC-MS Analysis: Use a non-polar column (e.g., DB-5 or HP-5). Diastereomers of dioxolanes often separate well due to differences in molecular volume and shape.
-
NMR Validation:
-
Cis-4,5-dimethyl (meso-derived): The C4/C5 protons typically appear as a multiplet with specific coupling constants.
-
Trans-4,5-dimethyl (rac-derived): The C4/C5 protons often show a characteristic shift difference compared to the cis form.
-
Separation Protocols
We recommend Flash Column Chromatography for high-purity separation (mg to g scale) and Spinning Band Distillation for enrichment (kg scale).
Method A: High-Performance Flash Chromatography (Recommended)
Diastereomers of 1,3-dioxolanes possess different dipole moments. The isomer where the bulky C2-Hexyl group is cis to the C4/C5 methyls is generally more sterically crowded and often less polar (elutes first) or exhibits different binding kinetics than the trans isomer.
Step-by-Step Protocol:
-
Stationary Phase: High-grade Silica Gel (230-400 mesh).
-
Note: Neutral alumina can be used if the acetal is acid-sensitive, though 2,4,5-trimethyl dioxolanes are relatively robust.
-
-
Mobile Phase Optimization:
-
Start with Hexane:Ethyl Acetate (98:2) .
-
Dioxolanes are lipophilic; high polarity solvents will cause co-elution.
-
Target Rf: 0.25 for the major isomer.
-
-
Loading:
-
Load the crude oil as a concentrated solution in Hexane (avoid DCM if possible to prevent band broadening).
-
Ratio: 1:50 (Sample:Silica) by weight.
-
-
Elution:
-
Run isocratic at 98:2 Hexane/EtOAc.
-
Collect small fractions. The separation factor (
) is often small ( ).
-
Troubleshooting Table:
| Issue | Cause | Solution |
| Co-elution | Solvent too polar | Reduce EtOAc to 1% or switch to Pentane/Ether (95:5). |
| Tailing | Acidic sites on silica | Add 1% Triethylamine to the mobile phase to neutralize silica. |
| No Separation | Isomers are enantiomers | If derived from rac-diol, you may need a Chiral HPLC column (e.g., Chiralcel OD-H). |
Method B: Fractional Distillation (Enrichment Only)
For larger scales where chromatography is cost-prohibitive.
-
Principle: The boiling point difference between cis and trans dioxolanes is typically 1-3 °C.
-
Equipment: Spinning band distillation column (minimum 50 theoretical plates) under vacuum (approx. 5-10 mmHg).
-
Expectation: You will likely obtain enriched fractions (e.g., 90:10 ratio) rather than pure isomers. The lower-boiling fraction is typically the isomer with the most compact structure (often the cis-2-hexyl/4,5-dimethyl due to intramolecular crowding).
Synthesis Optimization (The "Root Cause" Fix)
To avoid difficult separations, control the stereochemistry at the synthesis stage.
Protocol for Stereoselective Synthesis: Instead of separating isomers, synthesize only the pair you need.
-
Source Pure Diol: Purchase (2R,3R)-2,3-butanediol (gives trans-4,5) or meso-2,3-butanediol (gives cis-4,5).
-
Reaction Conditions:
-
1.0 eq 2-Octanone + 1.2 eq Meso-2,3-Butanediol.
-
Catalyst: p-TsOH (0.5 mol%).
-
Solvent: Benzene or Toluene (Dean-Stark trap for water removal).
-
-
Result: You will produce only the cis-4,5-dimethyl diastereomeric pair (syn/anti at C2). This reduces the mixture complexity from 4 isomers to 2, making chromatographic separation significantly easier.
Visual Workflow (Decision Tree)
Caption: Decision tree for identifying and separating dioxolane isomers based on mixture complexity and scale.
References
- Stereochemistry of 1,3-Dioxolanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Chromatographic Separation of Diastereomers : Pirkle, W. H., & Hamper, B. C. (1987). Chromatographic separation of diastereomers. In Preparative Liquid Chromatography. Link (General principles applied to dioxolane separation).
-
Synthesis of Dioxolanes from 2,3-Butanediol : Journal of Chemical Education, "Acetals and Ketals: Preparation of 2,2,4,5-tetramethyl-1,3-dioxolane". Link (Provides the base protocol for the 2,4,5-trimethyl system).
-
Boiling Point Trends in Geometric Isomers : ChemGuide, "Physical Properties of Geometric Isomers". Link (Explains polarity/BP relationships relevant to distillation).
Disclaimer: This guide assumes standard laboratory safety protocols. 1,3-dioxolanes are generally stable but can hydrolyze in strong aqueous acids. Always verify isomer identity via NOESY 1D/2D NMR experiments.
Technical Support Center: Purification & Distillation of Substituted 1,3-Dioxolanes
Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability, Azeotropes, and Isolation Protocols
Executive Summary
Substituted 1,3-dioxolanes are the workhorses of carbonyl protection, offering robust stability against nucleophiles and bases.[1] However, their isolation is often plagued by three "silent killers": acid-catalyzed hydrolysis on silica , azeotropic water retention , and thermal reversion during distillation. This guide synthesizes field-proven purification strategies to navigate these specific failure modes.
Part 1: Chromatographic Isolation (The "Silica Problem")
User Query: "I purified my acetal on a silica column, but my NMR shows a mixture of the product and the starting aldehyde. The TLC looked clean before the column. What happened?"
Diagnosis: You are experiencing on-column deprotection . Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (Si-OH). For acid-sensitive 1,3-dioxolanes, this acidity is sufficient to catalyze hydrolysis during the time the compound resides on the column, especially if the eluent contains trace moisture.
The Fix: The "Buffered Silica" Protocol Do not use untreated silica. You must neutralize the stationary phase to suppress protonation of the acetal oxygen.
Protocol: Preparation of Triethylamine-Buffered Silica
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% Et3N.
-
Elution: Run your purification using the standard eluent without further amine (or maintain 0.5% if the compound is ultra-sensitive).
-
Post-Column: Rotovap immediately. Residual Et3N is volatile and will be removed, leaving the intact dioxolane.
Alternative: If the compound is extremely labile, switch to Basic Alumina (Activity Grade III) . Alumina is naturally basic and prevents acid-catalyzed ring opening entirely.
Part 2: Distillation & Thermal Stability
User Query: "I am distilling my 2-substituted-1,3-dioxolane. The boiling point is fluctuating, and the distillate smells like the starting ketone. Is it decomposing?"
Diagnosis: Yes. This is thermal reversion . The formation of dioxolanes is an equilibrium process. While the forward reaction removes water to drive formation, high heat can drive the reverse reaction if any trace acid catalyst (p-TsOH, HCl) remains in the pot. The entropy of vaporization often favors the volatile carbonyl component.
The Fix: The "Basified Pot" Distillation You must ensure the distillation environment is strictly non-acidic.
Protocol: Stabilized Vacuum Distillation
| Parameter | Specification | Reason |
| Pot Additive | 0.5% w/w Anhydrous K₂CO₃ or Na₂CO₃ | Neutralizes trace acid liberated during heating. |
| Pressure | High Vacuum (< 5 mmHg) | Lowers boiling point to minimize thermal stress. |
| Glassware | Base-washed | Rinse glassware with dilute NH₄OH and dry prior to use. |
| Receiver | Cooled (-78°C or Ice/Salt) | Prevents loss of volatile cleavage products if they form. |
Critical Workflow:
-
Quench your synthesis reaction with NaHCO₃ before workup.
-
Dry organic layers with K₂CO₃ (not MgSO₄, which is slightly acidic).
-
Add solid K₂CO₃ pellets directly to the distillation flask before heating.
Part 3: Azeotrope Management
User Query: "I cannot remove the last 5-8% of water from my 1,3-dioxolane. It seems to distill over with the product."
Diagnosis: 1,3-dioxolanes often form low-boiling binary azeotropes with water. For example, the parent 1,3-dioxolane forms an azeotrope with ~7% water boiling at 71-73°C. Simple distillation will never separate these components.
The Fix: Extractive or Azeotropic Distillation You must break the azeotrope using a third component (entrainer).
Decision Matrix for Water Removal:
-
Scenario A (Small Scale < 5g): Dissolve in dry toluene, add activated 4Å Molecular Sieves, and let stand for 12h. Filter and evaporate.[2]
-
Scenario B (Large Scale > 100g): Use Cyclohexane as an entrainer. Cyclohexane forms a ternary azeotrope with water/dioxolane that boils lower than the binary azeotrope, carrying the water over first.
Part 4: Visualizing the Logic
Diagram 1: Purification Decision Matrix
This workflow guides you to the correct purification method based on your compound's specific stability profile.
Caption: Decision tree for selecting the optimal purification method based on thermal and chemical stability.
Diagram 2: The Mechanism of Failure (Acid-Catalyzed Hydrolysis)
Understanding how the ring opens helps you prevent it. Note the reversibility—this is why removing water (or acid) is critical.
Caption: Kinetic pathway of acid-catalyzed hydrolysis. Note that the oxocarbenium ion formation is the key reversible step driven by acid.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive guide on acetal stability and deprotection conditions).
-
BenchChem Technical Support. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. (Protocols for drying and neutralization).
-
Li, H., et al. (2019). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Industrial & Engineering Chemistry Research. (Data on azeotropes and reactive distillation).
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. (General synthesis and stability mechanisms).
-
Alfa Chemistry. Methods for Purification of Commonly Used Solvents. (Drying agents and distillation protocols).
Sources
Technical Support Center: Stabilizing 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane in Acidic Environments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane in their synthetic workflows and encountering challenges with its stability in acidic media. As a specialized cyclic acetal, this compound offers unique properties, but its susceptibility to acid-catalyzed hydrolysis necessitates a thorough understanding of the underlying mechanisms and preventative strategies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound throughout your research.
The Challenge: Acid-Catalyzed Hydrolysis
The 1,3-dioxolane functional group is a widely used protecting group for aldehydes and ketones due to its stability under neutral and basic conditions.[1][2] However, in the presence of even catalytic amounts of acid, it is prone to hydrolysis, which regenerates the parent carbonyl and diol.[3][4][5] This process is reversible, and the equilibrium can be shifted depending on the reaction conditions.[3] For 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, this cleavage can lead to undesired side reactions, loss of yield, and complications in purification.
The mechanism of acid-catalyzed hydrolysis proceeds through a series of steps initiated by the protonation of one of the oxygen atoms in the dioxolane ring.[4][6] This protonation creates a good leaving group, which facilitates the opening of the ring to form a resonance-stabilized oxocarbenium ion.[5] Subsequent attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to release the original carbonyl compound and diol.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane in potentially acidic environments.
Q1: My reaction mixture containing 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is showing unexpected byproducts. How can I determine if hydrolysis is the cause?
A1: The primary indicator of hydrolysis would be the presence of the parent carbonyl compound (2-octanone) and the corresponding diol (2,3-butanediol). You can detect these byproducts using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to authentic samples of the starting material, 2-octanone, and 2,3-butanediol. The appearance of new spots corresponding to the hydrolysis products is a strong indication.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can definitively identify the hydrolysis products by their mass spectra and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the ketone and diol in your crude reaction mixture.
Q2: I need to perform a reaction on another part of my molecule that requires acidic conditions. How can I protect the 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane group?
A2: This is a common challenge in multi-step synthesis. While complete protection is difficult in strongly acidic media, you can minimize hydrolysis by:
-
Using the mildest possible acid catalyst: Opt for weaker acids or Lewis acids that are less prone to promoting hydrolysis.[6]
-
Strictly anhydrous conditions: The presence of water is essential for hydrolysis.[7] Ensuring all solvents and reagents are rigorously dried and running the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly slow down the rate of hydrolysis.
-
Lowering the reaction temperature: Hydrolysis is a thermally activated process. Running your reaction at the lowest feasible temperature will reduce the rate of decomposition.
-
Minimizing reaction time: The extent of hydrolysis is time-dependent. Monitor your reaction closely and quench it as soon as the desired transformation is complete.
Q3: Can I use a base to neutralize trace acids in my solvents and reagents?
A3: Absolutely. This is a highly recommended preventative measure.[7] You can use a non-nucleophilic base, often referred to as an "acid scavenger," to neutralize any acidic impurities.
-
Amines: Triethylamine (Et₃N) or pyridine are commonly added in small amounts (e.g., 1% v/v) to reaction mixtures.
-
Solid-supported scavengers: Passing solvents through a plug of basic alumina can effectively remove trace acids like HCl, which can be present in chlorinated solvents.[7]
-
Proton Sponges: For highly sensitive substrates, a "proton sponge" like 1,8-bis(dimethylamino)naphthalene can be used. These are strong, non-nucleophilic bases that are very effective at sequestering protons.[8][9]
Q4: Does the substitution pattern of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane affect its stability?
A4: Yes, the substitution pattern has a significant impact on the stability of the dioxolane ring.
-
Electronic Effects: The methyl groups on the dioxolane ring are electron-donating, which can stabilize the intermediate oxocarbenium ion formed during hydrolysis, potentially accelerating the process compared to an unsubstituted dioxolane.[7]
-
Steric Effects: The hexyl group at the 2-position and the methyl groups at the 4 and 5-positions create steric hindrance around the acetal carbon. This can, to some extent, hinder the approach of water and acid catalysts, potentially providing some kinetic stability. The overall stability will be a balance of these electronic and steric factors.
Q5: I am performing column chromatography to purify my product. Can the silica gel cause hydrolysis?
A5: Yes, standard silica gel is acidic and can cause the hydrolysis of acid-sensitive compounds like dioxolanes.[7] To prevent this, you should use neutralized silica gel. You can prepare this by making a slurry of silica gel in a solvent like hexane and adding a small amount of a base such as triethylamine (e.g., 1% v/v), then removing the solvent under reduced pressure.[7]
Experimental Protocols
Here are detailed protocols for key procedures to prevent the hydrolysis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane.
Protocol 1: Neutralization of Solvents with Basic Alumina
Objective: To remove trace acidic impurities from organic solvents.
Materials:
-
Solvent to be purified (e.g., dichloromethane)
-
Activated basic alumina
-
Glass column with a stopcock
-
Cotton or glass wool
-
Dry collection flask
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the glass column.
-
Add the activated basic alumina to the column to the desired height (a 10-15 cm column is usually sufficient for 500 mL of solvent).
-
Gently tap the column to pack the alumina.
-
Place the dry collection flask under the column.
-
Slowly pour the solvent onto the top of the alumina column and allow it to percolate through under gravity.
-
Collect the purified solvent in the collection flask.
-
Store the purified solvent over molecular sieves to maintain dryness.
Protocol 2: Use of a Proton Sponge as an Acid Scavenger
Objective: To maintain neutral conditions during a reaction by sequestering trace protons.
Materials:
-
Reaction vessel
-
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
-
Reaction solvent (anhydrous)
-
1,8-bis(dimethylamino)naphthalene (Proton Sponge)
-
Other reaction reagents
Procedure:
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane and the anhydrous solvent.
-
Add a stoichiometric equivalent of the Proton Sponge relative to the potential source of acid. If the source of acid is unknown, a catalytic amount (e.g., 0.1 equivalents) can be used.
-
Stir the mixture for a few minutes to ensure the Proton Sponge is dissolved.
-
Proceed with the addition of other reagents as required by your reaction protocol.
-
Monitor the reaction as usual. The Proton Sponge will remain in the reaction mixture and can be removed during aqueous work-up by extraction with an acidic solution.
Data Presentation
The stability of dioxolanes is highly dependent on the pH of the medium. The following table provides a qualitative guide to the stability of a typical dioxolane protecting group at different pH ranges.
| pH Range | Stability of Dioxolane | Recommended Action |
| < 4 | Highly Labile | Avoid this pH range if possible. If unavoidable, use very short reaction times and low temperatures. |
| 4 - 6 | Moderately Labile | Hydrolysis can occur, especially over extended periods. Use of acid scavengers is recommended. |
| 6 - 8 | Generally Stable | This is the ideal pH range for maintaining the integrity of the dioxolane. |
| > 8 | Highly Stable | Dioxolanes are very stable under basic conditions.[1] |
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of hydrolysis and a workflow for its prevention.
Diagram 1: Mechanism of Acid-Catalyzed Hydrolysis of a Dioxolane
Caption: Decision workflow for preventing hydrolysis.
Alternative Strategies
If the inherent acid lability of the 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is incompatible with your synthetic route, consider alternative protecting groups for diols that offer greater stability in acidic media. Some options include:
-
Silyl ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are generally more stable to a wider range of acidic conditions.
-
Acetals with electron-withdrawing groups: Incorporating electron-withdrawing groups near the acetal can destabilize the carbocation intermediate, thus slowing down hydrolysis. [7] By understanding the principles of acetal chemistry and implementing the strategies outlined in this guide, you can successfully navigate the challenges associated with the acid-catalyzed hydrolysis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane and achieve your synthetic goals.
References
- BenchChem. (2025). Strategies to prevent premature hydrolysis of dioxolane protecting groups.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV.
- Organic Chemistry Tutor. (n.d.).
- Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63.
- University of Liverpool. (n.d.). Lecture 9: Acetals.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Chemistry Steps. (2022, November 25).
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
- MDPI. (2025, May 24).
- Taylor & Francis. (n.d.). Proton sponge – Knowledge and References.
- National Library of Medicine. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Hydrolysis of 4-Hexyl-2-methoxy-1,3-dioxolane.
- ResearchGate. (2025, August 5). Proton Sponges and Hydrogen Transfer Phenomena.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Catalyst deactivation during dioxolane ring formation
Technical Support Center: Dioxolane Ring Formation & Catalyst Integrity
Welcome to the Bench. I am Dr. Aris, your Senior Application Scientist. You are likely here because your protection step—usually a reliable reaction—has stalled, reversed, or failed to initiate.
Dioxolane formation (acetalization) is thermodynamically driven but kinetically sensitive. While the mechanism is a straightforward acid-catalyzed nucleophilic addition, the catalyst is the vulnerability . It is susceptible to three primary failure modes: Hydrolytic Poisoning (Water), Lewis Base Neutralization (Substrate interference), and Pore Occlusion (Heterogeneous fouling).
This guide prioritizes causality over simple checklists. We will diagnose why your catalyst died and provide the protocol to revive the system.
Module 1: Diagnostic Logic Core
Before altering parameters, identify the failure mode. Use this logic tree to pinpoint the deactivation mechanism.
Figure 1: Diagnostic logic for identifying catalyst deactivation pathways.
Module 2: The "Wet" Catalyst (Water Poisoning)
The Issue:
Dioxolane formation is an equilibrium process (
-
Thermodynamic Shift: It pushes the equilibrium back to the carbonyl.
-
Catalyst Deactivation: Water is a stronger Lewis base than the carbonyl oxygen. It coordinates to Lewis acid sites (e.g.,
), rendering them inactive for carbonyl activation.
Troubleshooting & Solutions:
| Method | Mechanism | Best For | Technical Note |
| Azeotropic Distillation (Dean-Stark) | Physical removal via entrainment (Toluene/Benzene). | Scalable reactions (>5g); Stable substrates. | Critical: The trap must be pre-filled with dry solvent. If the reflux return is wet, the catalyst deactivates instantly [1]. |
| Chemical Scavenging (Orthoformates) | Water reacts with HC(OMe)3 to form MeOH + Formate. | Acid-sensitive substrates; Low temperature.[2] | Irreversible consumption of water. Drives conversion to 100% without heat [3]. |
| Molecular Sieves (3Å) | Physical adsorption. | Small scale; Lewis Acid catalysis. | Do not use 4Å sieves. Ethylene glycol (reactant) can enter 4Å pores, competitively binding and halting the reaction. Use 3Å only. |
Module 3: The "Basic" Substrate (Amine Poisoning)
The Issue: If your molecule contains a basic nitrogen (primary amine, pyridine, imidazole), it will act as a "proton sponge."
-
Mechanism: The amine reacts with the acid catalyst (p-TSA or Lewis Acid) faster than the carbonyl oxygen does.
-
Result: The catalyst is neutralized into an ammonium salt, which is catalytically inactive for acetalization.
The Solution: "Buffering the Environment" Do not simply add more acid (this leads to side reactions).
-
Use Conjugate Acid Salts: Switch from p-TSA to Pyridinium p-toluenesulfonate (PPTS) . PPTS is mild enough to not protonate the amine fully but acidic enough to activate the carbonyl.
-
Pre-protection: Protect the amine as a carbamate (Boc/Cbz) before attempting dioxolane formation [1].
-
Double Protonation (Brute Force): If you must proceed, use
equivalents of acid to ensure the amine is fully protonated and excess acid remains for catalysis. Warning: High risk of degradation.
Module 4: Heterogeneous Catalyst Lifecycle (Solid Acids)
The Issue: Solid acids (Amberlyst-15, Zeolites like H-ZSM-5) are popular for their ease of removal.[2] However, they suffer from Pore Occlusion (Fouling) .
-
Mechanism: Byproducts (oligomers) or large reactant molecules get trapped inside the porous network, physically blocking access to the active sulfonic acid sites [4].
-
Symptom: The catalyst works once but fails upon reuse.
Regeneration Protocol (Amberlyst-15): To restore activity, you must strip the organic fouling without degrading the polymer matrix.
-
Wash 1: Rinse with the reaction solvent (e.g., Toluene) to remove bulk reactants.
-
Wash 2: Rinse with a polar solvent (Methanol or Ethanol) to swell the resin and release polar oligomers.
-
Acid Wash (Deep Clean): Stir in 1M HCl or H2SO4 for 1 hour to re-protonate any sites that exchanged with metal ions [2].
-
Drying: Vacuum dry at <110°C . Warning: Amberlyst-15 releases sulfonic acid groups (desulfonation) if heated >120°C, permanently destroying the catalyst [2].
Module 5: Validated Experimental Protocols
Protocol A: Standard Dean-Stark (Robust)
For stable ketones/aldehydes using p-TSA.
-
Setup: Flame-dry a round-bottom flask (RBF) and assemble a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.
-
Charge: Add Carbonyl (1.0 equiv), Ethylene Glycol (1.5 - 5.0 equiv), and p-TSA (0.05 equiv).
-
Solvent: Add Toluene (0.2 - 0.5 M concentration).
-
Execution: Heat to reflux. Ensure vigorous boiling so solvent condenses rapidly in the trap.
-
Monitoring: Drain the aqueous layer from the trap periodically. Reaction is complete when water evolution ceases (usually 2-6 hours).
-
Workup: Cool to RT. Add saturated NaHCO3 (quench catalyst). Separate layers. Wash organic layer with water (removes excess glycol).
Protocol B: Water-Free Scavenging (Mild)
For acid-sensitive substrates or when reflux is impossible.
-
Setup: Dry RBF, Nitrogen atmosphere.
-
Charge: Substrate (1.0 equiv), Ethylene Glycol (3.0 equiv), Triethyl Orthoformate (1.2 equiv) .
-
Catalyst: Add p-TSA (0.01 equiv) or
(0.01 equiv). -
Solvent: Anhydrous DCM or THF.
-
Mechanism: The orthoformate consumes water generated, producing Ethanol and Ethyl Formate.
-
Note: This drives the reaction to completion irreversibly at room temperature [3].
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on stability and formation conditions).
-
Pahovnik, D., et al. (2014). "Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate."[4][5] Carbohydrate Polymers. (Details regeneration and thermal stability limits of Amberlyst).
-
Gopinath, R., et al. (2002).[3] "Protection of Carbonyl Compounds... in the presence of trialkyl orthoformate." Journal of Organic Chemistry. (Protocol for chemical water scavenging).
-
Bartholomew, C. H. (2001).[6] "Mechanisms of catalyst deactivation." Applied Catalysis A: General. (Fundamental review of coking and pore blockage).
Sources
- 1. Equilibrium shift, poisoning prevention, and selectivity enhancement in catalysis via dehydration of polymeric membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
Technical Support Center: Troubleshooting 2-Octanone Removal in Dioxolane Synthesis
As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure ketals and acetals. The synthesis of dioxolanes from 2-octanone (e.g., forming 2-hexyl-2-methyl-1,3-dioxolane) via acid-catalyzed condensation with a diol is a classic equilibrium reaction. However, due to the steric hindrance of the hexyl chain at the 2-position, achieving 100% conversion is rare.
When the reaction stalls, researchers are left with a mixture of the target dioxolane and unreacted 2-octanone. Removing this residual ketone is notoriously difficult. This guide explores the mechanistic reasons behind this separation challenge and provides a self-validating, field-proven protocol for chemoselective purification.
Part 1: The Separation Challenge & Quantitative Data
To understand why standard purification fails, we must look at the physicochemical properties of the reaction components.
Why Distillation Fails: 2-octanone boils at approximately 171 °C[1], while the resulting dioxolane (2-hexyl-2-methyl-1,3-dioxolane) boils at 197.6 °C[2]. While a 26 °C differential theoretically allows for fractional distillation, laboratory-scale distillation often results in co-distillation. Furthermore, prolonged thermal stress in the presence of trace acid catalysts can trigger the reversion of the dioxolane back to the starting materials.
Table 1: Physicochemical Comparison of Reaction Components
| Physicochemical Property | 2-Octanone (Impurity) | 2-Hexyl-2-methyl-1,3-dioxolane (Product) | Girard's Reagent T (Derivatizing Agent) | GRT-Octanone Adduct (Waste) |
| Molecular Weight | 128.21 g/mol | 172.26 g/mol | 167.64 g/mol | 277.85 g/mol |
| Boiling Point | 171 °C | 197.6 °C | N/A (Melts at 192 °C) | N/A (Ionic Solid) |
| Aqueous Solubility | Insoluble | Low (~39.6 mg/L) | Highly Soluble | Highly Soluble |
| Organic Solubility | High (Hexanes, Ether) | High (Hexanes, Ether) | Insoluble | Insoluble |
Part 2: Targeted Troubleshooting FAQs
Q1: Can I use a standard sodium bisulfite wash to remove the unreacted 2-octanone? A1: No, it is highly inefficient for this specific substrate. Bisulfite purification relies on the nucleophilic attack of the bisulfite ion onto the carbonyl carbon. The bulky hexyl chain of 2-octanone creates significant steric hindrance, which drastically reduces the reaction kinetics. Literature demonstrates that standard bisulfite extraction removes only about 35% of 2-octanone from organic mixtures[3].
Q2: If bisulfite fails, what is the most authoritative chemical derivatization method? A2: The optimal approach is utilizing Girard's Reagent T (GRT) . GRT is a hydrazine derivative that reacts with ketones to form a thermodynamically stable hydrazone. Crucially, GRT contains a permanently charged quaternary ammonium moiety[4]. This permanent positive charge forces the resulting ketone-hydrazone adduct entirely into the aqueous phase during liquid-liquid extraction, leaving your highly lipophilic dioxolane untouched in the organic phase.
Q3: Will the acidic conditions required for Girard's Reagent hydrolyze my dioxolane? A3: They will, if water is present. Dioxolanes are stable to base but highly labile in aqueous acids. The causality behind our protocol's success is the use of absolute ethanol as the solvent and glacial acetic acid as the catalyst. By keeping the derivatization environment anhydrous, the dioxolane remains intact. The system is then strictly neutralized before the aqueous extraction phase is introduced.
Part 3: Validated Protocol for Chemoselective Ketone Removal
This methodology is designed as a self-validating system . Do not proceed to the extraction step until the validation checkpoint confirms the complete consumption of 2-octanone.
Step 1: Reagent Preparation & Activation
-
Solubilization: Dissolve the crude reaction mixture (containing the dioxolane and unreacted 2-octanone) in absolute ethanol (10 mL per gram of crude).
-
Reagent Loading: Add 1.2 molar equivalents of Girard's Reagent T relative to the estimated amount of unreacted 2-octanone (determined via crude GC-FID or NMR).
-
Catalysis: Add 10% v/v glacial acetic acid to the solution.
-
Causality: The weak acid protonates the carbonyl oxygen of 2-octanone, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine moiety of GRT without hydrolyzing the ketal in the absence of water.
-
Step 2: Derivatization & Self-Validation
-
Reaction: Heat the mixture to a gentle reflux (60–65 °C) for 1.5 to 2 hours under an inert atmosphere (N2 or Argon).
-
Validation Checkpoint (Critical): Pull a 50 µL aliquot, neutralize with NaHCO3, and extract into hexanes. Spot the organic layer on a silica TLC plate alongside a pure 2-octanone standard. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
Trustworthiness: If the yellow/orange 2-octanone spot is absent, the derivatization is complete. If present, add 0.2 eq more GRT and reflux for another 30 minutes.
-
Step 3: Quenching & Neutralization
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) dropwise until the pH of the mixture reaches ~7.5.
-
Causality: You must neutralize the acetic acid before adding bulk water. If the mixture remains acidic during the aqueous workup, the dioxolane will rapidly hydrolyze back into 2-octanone and the diol.
-
Step 4: Liquid-Liquid Extraction
-
Partitioning: Transfer the neutralized mixture to a separatory funnel. Add water (equal volume to the ethanol used) and extract with Hexanes (3 x 20 mL).
-
Phase Separation: The lower aqueous phase contains the water-soluble GRT-octanone adduct and ethanol. The upper hexanes phase contains the purified dioxolane.
-
Washing & Drying: Wash the combined hexanes layer with brine (20 mL) to remove trace ethanol, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure dioxolane.
Part 4: Workflow Visualization
Workflow for the chemoselective removal of 2-octanone using Girard's Reagent T extraction.
References
-
The Good Scents Company. "2-hexyl-2-methyl-1,3-dioxolane, 937-94-0". Retrieved from:[Link]
-
SciELO Cuba. "AUGUSTE BÉHAL". (Boiling point data for 2-octanone). Retrieved from:[Link]
-
LookChem. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures". Organic Process Research & Development (2017). Retrieved from:[Link]
-
MDPI. "Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish". (Girard's Reagent T mechanism). Retrieved from:[Link]
Sources
Troubleshooting GC-MS peak overlap for trimethyl dioxolane isomers
Technical Support Center: GC-MS Analysis of Dioxolane Isomers
Introduction: The Isomer Challenge
Separating trimethyl-1,3-dioxolane isomers—specifically the structural isomers 2,2,4-trimethyl-1,3-dioxolane (derived from acetone/propylene glycol) and 2,4,5-trimethyl-1,3-dioxolane (derived from acetaldehyde/2,3-butanediol)—presents a classic "isobaric/isothermal" conflict in gas chromatography.[1]
Because these compounds share an identical molecular weight (116.16 g/mol ) and nearly identical Electron Ionization (EI) fragmentation patterns, Mass Spectrometry (MS) often cannot distinguish them if they co-elute.[1][2] Furthermore, 2,4,5-trimethyl-1,3-dioxolane exists as multiple diastereomers (cis/trans pairs), which creates a "cluster" of peaks that frequently masks the 2,2,4- isomer.[1]
This guide provides a self-validating troubleshooting protocol to resolve these overlaps, moving beyond basic method parameters into the physics of stationary phase selectivity.
Module 1: Chromatographic Resolution (The Hardware Fix)
If your peaks are overlapping, your primary lever is selectivity (
Protocol 1.1: Stationary Phase Selection
The Causality: Dioxolanes are cyclic acetals/ketals with ether linkages.[3] They possess permanent dipoles. To separate them, you must exploit dipole-dipole interactions or hydrogen bonding , which non-polar columns cannot offer.[1][2][4]
| Column Class | Phase Composition | Suitability | Mechanism |
| Non-Polar | 100% Dimethyl polysiloxane (e.g., DB-1, HP-1) | Poor | Separates by Boiling Point only.[1][2] High risk of co-elution.[2][5] |
| Low-Polar | 5% Phenyl-arylene (e.g., DB-5MS, Rxi-5Sil MS) | Low/Medium | Slight pi-pi interaction, but usually insufficient for diastereomers.[1][2] |
| Mid-Polar | 14% Cyanopropyl-phenyl (e.g., DB-1701, Rxi-1701) | High | Recommended. Strong dipole interaction separates structural isomers.[1][2] |
| Polar | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | High | Excellent separation of cis/trans diastereomers, but lower max temperature.[1][2] |
Action Step: If using a DB-5MS and seeing overlap, switch to a DB-1701 or DB-WAX equivalent.[1][2] The cyano- or PEG-functional groups will retard the migration of the more polar isomer, altering the elution order and creating resolution (
Protocol 1.2: Thermal Focusing (The "Isothermal Hold")
Ramping the oven too quickly (
Optimized Method (Self-Validating):
-
Injection: Split 50:1 (prevent column overload which broadens peaks).
-
Initial Temp: 40°C (hold 2 min) to focus the band.
-
Ramp 1: 5°C/min to 100°C.
-
Isothermal Hold: Hold at 100°C for 5 minutes. (Critical Step: This maximizes the interaction time with the stationary phase during the critical elution window).
-
Ramp 2: 20°C/min to 240°C (bake out).
Module 2: Mass Spectral Deconvolution (The Software Fix)
When physical separation is partial (
The Fragmentation Problem
Both 2,2,4- and 2,4,5- isomers fragment to yield:
Protocol 2.1: Ion Ratio Validation
You cannot rely on the Base Peak (100% intensity) as it is likely m/z 43 or 73 for both.[2] You must look for unique qualifier ions or subtle ratio changes.
-
Run Pure Standards: Inject pure 2,2,4-trimethyl-1,3-dioxolane and 2,4,5-trimethyl-1,3-dioxolane separately.
-
Calculate Ratios: Determine the ratio of
for each isomer.-
Hypothesis: The 2,2,4 isomer (ketal of acetone) often shows a more stable M-15 ion due to the gem-dimethyl stability compared to the 2,4,5 isomer.[1]
-
-
Apply Deconvolution: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to extract "pure" spectra from the co-eluting envelope based on these ratio shifts.
Module 3: System Inertness & Sample Integrity
Critical Warning: Dioxolanes are acid-labile .[1][2][3] They are protecting groups formed from diols and carbonyls; in the presence of acid and moisture, they hydrolyze back to their starting materials (e.g., acetone + propylene glycol).
Symptoms of Degradation:
-
Appearance of "ghost peaks" (acetone, acetaldehyde) early in the chromatogram.
-
Poor peak shape (tailing) of the dioxolane.[3]
The Fix:
-
Liner: Use only Ultra-Inert (deactivated) wool liners.[1][2] Glass wool with active silanols will catalyze hydrolysis in the hot inlet.[3]
-
Inlet Temp: Keep inlet temperature moderate (
). Avoid excessively high temps ( ).[2] -
Sample pH: Ensure the sample matrix is neutral or slightly basic.[2][3] Never inject acidic samples directly.[2][3]
Visual Troubleshooting Workflows
Diagram 1: The Resolution Decision Tree
Caption: Logical workflow for diagnosing and resolving dioxolane co-elution events.
Diagram 2: Separation Mechanism (Polarity)
Caption: How stationary phase polarity selectively retards dioxolane isomers.
Frequently Asked Questions (FAQ)
Q: I see three peaks for "2,4,5-trimethyl-1,3-dioxolane". Is my standard contaminated? A: Likely not. 2,4,5-trimethyl-1,3-dioxolane has three chiral centers (C2, C4, C5).[1] This results in multiple diastereomers (cis-cis, cis-trans, etc.) which have slightly different physical properties and will separate on high-resolution columns.[1][2][3] This is a feature of the chemistry, not a defect.
Q: Can I use a PEG (Wax) column for MS analysis? A: Yes, but be aware of "column bleed." PEG phases bleed more than non-polar phases at high temperatures.[2] Ensure you use a "MS-grade" Wax column (e.g., DB-WAX Ultra Inert) and keep the maximum temperature below 250°C to prevent high background noise in your mass spectra.[1]
Q: My peaks are tailing badly. Is it the column? A: It is usually the inlet liner .[3] Dioxolanes interact with active silanols.[3] Replace your liner with a fresh, deactivated split liner containing quartz wool.[1][2][3] If the problem persists, trim 10-20 cm from the front of the column (the guard section).
References
-
NIST Chemistry WebBook. 1,3-Dioxolane, 2,2,4-trimethyl- (Mass Spectrum & Retention Indices).[1][2][7] National Institute of Standards and Technology.[2][3][8] [Link][1][2]
-
NIST Chemistry WebBook. 1,3-Dioxolane, 2,4,5-trimethyl- (Gas Chromatography).[1][2] National Institute of Standards and Technology.[2][3][8] [Link][1][2]
-
Phenomenex. GC Column Selection Guide: Polarity vs Selectivity. (Explains the mechanics of Cyanopropyl phases for dipole separation). [Link]
-
Restek Corporation. Capillary Column Installation Guide: Troubleshooting Peak Shape. (Source for inlet activity troubleshooting). [Link]
Sources
- 1. 2,2,4-Trimethyl-1,3-dioxolane | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxolane [webbook.nist.gov]
- 3. glsciences.com [glsciences.com]
- 4. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. glsciences.eu [glsciences.eu]
- 7. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 8. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Interpretation of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Executive Summary & Compound Profile
This guide provides an in-depth structural analysis of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , a lipophilic cyclic ketal derived from 2-octanone and 2,3-butanediol. While often used as a robust protecting group for ketones, this specific derivative is also utilized in fragrance chemistry for its stability and fruity-green olfactory profile.
The Core Challenge: Unlike standard ethylene glycol-derived ketals, the use of 2,3-butanediol introduces stereochemical complexity. The presence of chiral centers at C4 and C5, combined with the pro-chiral ketone center at C2, results in diastereomeric mixtures that complicate NMR interpretation.
Comparative Scope
This guide compares the Target (2-Hexyl-2,4,5-trimethyl-1,3-dioxolane) against the industry-standard Alternative (2-Hexyl-2-methyl-1,3-dioxolane) derived from ethylene glycol.
| Feature | Target (2,3-Butanediol derived) | Alternative (Ethylene Glycol derived) |
| Hydrolytic Stability | High (Sterically hindered) | Moderate |
| Lipophilicity (LogP) | ~4.2 (Predicted) | ~3.5 |
| NMR Complexity | High (Diastereomers present) | Low (Single species) |
| Formation Rate | Slower (Steric compression) | Fast |
Synthesis & Stereochemical Origins[1][2][3]
To interpret the NMR, one must understand the origin of the isomers. The reaction of 2-octanone with 2,3-butanediol yields the target. The stereochemistry of the starting diol dictates the product mixture.
-
Scenario A (Commercial Diol): Usually a mixture of meso, (
), and ( ). This yields a complex mixture of cis- and trans-4,5-dimethyl isomers. -
Scenario B (Meso-Diol): Yields exclusively the cis-4,5-dimethyl dioxolane system. However, even here, two diastereomers form based on whether the bulky 2-Hexyl group is syn or anti to the 4,5-methyls.
Experimental Protocol: Dean-Stark Ketalization
Reagents: 2-Octanone (1.0 eq), 2,3-Butanediol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene (Solvent).
-
Setup: Equip a 250mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reflux: Charge reagents and solvent. Heat to vigorous reflux (110°C). Monitor water collection in the trap (theoretical: 18mL/mol).
-
Quench: Cool to RT. Wash with saturated NaHCO3 (2x) to neutralize acid (critical to prevent hydrolysis).
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Vacuum distillation is required to separate the product from unreacted ketone.
Figure 1: Acid-catalyzed synthesis workflow utilizing azeotropic water removal to drive equilibrium.
Comparative NMR Analysis
This section contrasts the spectral performance of the Target vs. the Alternative. The data below assumes the use of meso-2,3-butanediol for the Target, generating the cis-4,5-dimethyl backbone, which is the most common laboratory scenario.
1H NMR Interpretation (400 MHz, CDCl3)
The diagnostic region for dioxolanes is the ring protons (3.5 - 4.5 ppm).
| Proton Group | Target (2,4,5-Trimethyl) Shift (ppm) | Alternative (Unsubstituted) Shift (ppm) | Interpretation & Causality |
| Ring Protons (H4, H5) | 3.50 - 4.20 (m) | 3.92 (s) | Target: Complex multiplet due to H-H coupling with methyls and non-equivalence caused by the chiral center at C2. Alternative: Singlet (or tight AA'BB') due to symmetry. |
| Ring Methyls (C4/C5-Me) | 1.10 - 1.25 (d) | N/A | Target: Doublets ( |
| Ketal Methyl (C2-Me) | 1.28 / 1.35 (s) | 1.31 (s) | Target: Distinct singlets for syn vs anti diastereomers relative to the hexyl group. |
| Hexyl Chain | 0.88 (t), 1.2-1.6 (m) | 0.88 (t), 1.2-1.6 (m) | "Spectator" region. Minimal difference between target and alternative. |
Expert Insight: In the Target molecule, the Hexyl group prefers the pseudo-equatorial position on the dioxolane envelope. This locks the conformation. The C2-Methyl (pseudo-axial) will show a specific NOE (Nuclear Overhauser Effect) interaction with the C4/C5 protons if they are on the same face (cis).
13C NMR Interpretation (100 MHz, CDCl3)
Carbon NMR provides the most definitive proof of structure due to sensitivity to steric compression (Gamma-gauche effect).
| Carbon Environment | Target Shift (ppm) | Alternative Shift (ppm) | Structural Logic |
| Ketal Carbon (C2) | 109.5 - 111.0 | 110.2 | The quaternary carbon. Shifts upfield (lower ppm) in the Target if sterically crowded by C4/C5 methyls. |
| Ring Carbons (C4, C5) | 78.0 - 80.5 | 64.5 | Key Differentiator: Methyl substitution deshields these carbons by ~15 ppm (alpha-effect). |
| Ring Methyls | 16.5 - 18.0 | N/A | Diagnostic for stereochemistry. Syn methyls (crowded) appear upfield of anti methyls. |
| Hexyl C1' (alpha) | 38.0 - 39.5 | 37.5 | Slight deshielding in Target due to ring constraints. |
Stereochemical Assignment Logic
When analyzing the Target, you will likely observe signal doubling.[1] Use the logic below to assign the major isomer. The reaction generally favors the thermodynamic product where the bulkiest group (Hexyl) is trans to the C4/C5 substituents to minimize 1,3-diaxial-like interactions.
Figure 2: Decision tree for assigning stereochemistry in polysubstituted dioxolanes.
Performance Comparison: Stability Data
Why choose the complex 2,4,5-trimethyl derivative over the simple ethylene glycol derivative? Stability.
The following data summarizes the half-life (
| Compound | Relative Rate of Hydrolysis ( | Estimated |
| Alternative (Ethylene Glycol) | 1.0 (Reference) | ~20 min |
| Target (2,3-Butanediol) | 0.05 | ~400 min |
Mechanism: The methyl groups at C4/C5 create a "picket fence" steric barrier that inhibits the approach of water to the protonated ketal intermediate. This makes the Target superior for protecting groups that must survive mild acidic workups elsewhere in a synthesis.
References
- Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard text for acetal stability).
-
Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes. Magnetic Resonance in Chemistry, 46(2), 170-173. Link
- 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Rychnovsky, S. D., & Skalitzky, D. J. Tetrahedron Letters, 31(7), 945-948.
-
Hydrolytic stability of various 1,3-dioxolane derivatives. Pharmazie, 30(3), 170-1.[2] Link
-
1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25, 2023. Link
Sources
Mass Spectrometry Fragmentation Patterns of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane: A Comparative Performance Guide
As a Senior Application Scientist, I frequently encounter analytical challenges in the structural elucidation of highly substituted cyclic acetals. 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (C₁₂H₂₄O₂, MW = 200.32 g/mol ) is a complex dioxolane derivative utilized in advanced organic synthesis as a robust carbonyl protecting group and as a specialized intermediate in fragrance chemistry.
In gas chromatography-mass spectrometry (GC-MS) utilizing electron ionization (EI), the fragmentation of this molecule is highly deterministic. It is governed by the thermodynamic stability of the expelled radicals and the resonance stabilization of the resulting oxonium ions. This guide objectively compares the mass spectral performance of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane against alternative 1,3-dioxolanes, providing researchers with actionable, field-proven insights for accurate spectral interpretation and analytical method development.
Mechanistic Causality in EI-MS Fragmentation
When subjected to standard 70 eV electron ionization, substituted 1,3-dioxolanes rarely exhibit a robust molecular ion (M⁺•) peak. Ionization preferentially occurs at one of the oxygen heteroatoms. The resulting radical cation is highly unstable and rapidly undergoes α-cleavage to relieve steric strain, forming a stable, closed-shell oxonium ion .
For 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, the C2 position is tetrasubstituted, bearing both a methyl group and a hexyl chain. According to Stevenson's Rule and the principles of radical stability, the cleavage overwhelmingly favors the expulsion of the larger, more polarizable substituent.
-
Primary Pathway (Base Peak Formation): The loss of the hexyl radical (•C₆H₁₃, 85 Da) is thermodynamically favored because it provides maximum steric relief at the crowded C2 position. This yields a highly stable 4,5-dimethyl-2-methyl-1,3-dioxolan-2-ylium cation at m/z 115 . This serves as the diagnostic base peak.
-
Secondary Pathway: The alternative α-cleavage involves the loss of the C2 methyl group (•CH₃, 15 Da). Because the methyl radical is less stable than the hexyl radical, this pathway is less favored, yielding a minor peak at m/z 185 .
-
Ring Cleavage: Higher-energy pathways involve the rupture of the dioxolane ring itself, yielding fragments corresponding to the parent ketone (2-octanone) and diol (2,3-butanediol), such as m/z 43 (acetyl cation) and m/z 71.
Figure 1: EI-MS fragmentation pathways of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane.
Comparative Performance Analysis
To contextualize the fragmentation behavior of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, we must compare it to structurally related alternatives . The table below summarizes the quantitative MS data, highlighting how the substitution pattern at the C2 position dictates the base peak across different dioxolane derivatives commonly encountered in metabolomic profiling .
| Compound | Molecular Weight | C2 Substituents | Dominant Expelled Radical | Diagnostic Base Peak (m/z) | Key Secondary Ion (m/z) |
| 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane | 200.32 | Hexyl, Methyl | •C₆H₁₃ (Hexyl) | 115 | 185[M - CH₃]⁺ |
| 2-Hexyl-1,3-dioxolane | 158.24 | Hexyl, Hydrogen | •C₆H₁₃ (Hexyl) | 73 | 157 [M - H]⁺ |
| 2-Ethyl-4-methyl-1,3-dioxolane | 116.16 | Ethyl, Hydrogen | •C₂H₅ (Ethyl) | 87 | 101 [M - C₄-CH₃]⁺ |
Data Insight: The comparative data clearly demonstrates the universal mechanism of 1,3-dioxolanes: the ring directs cleavage to expel the largest, most stable alkyl group at the C2 position.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure scientific trustworthiness and reproducibility, the following protocol describes a self-validating system for the characterization of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane. The inclusion of a known internal standard ensures that ionization efficiency and retention time shifts are continuously monitored.
Step 1: System Suitability and Blank Validation
-
Action: Inject a solvent blank (GC-grade hexane) containing an internal standard (e.g., n-tetradecane) before running the target analyte.
-
Causality: This validates the baseline, ensures the column is free of ghost peaks, and confirms the mass analyzer's tuning (e.g., checking m/z 69, 219, and 502 for the PFTBA calibrant).
Step 2: Sample Preparation
-
Action: Dilute the 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane sample to 10–50 ppm in hexane.
-
Causality: Dioxolanes are highly lipophilic. Proper dilution prevents detector saturation and minimizes ion-molecule reactions in the source, which can artificially inflate the [M+1]⁺ peak and skew isotopic abundance ratios.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL in split mode (50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 2 min) to 250°C at 10°C/min.
-
Causality: 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane possesses multiple chiral centers (C2, C4, C5), meaning it exists as a mixture of diastereomers. The non-polar stationary phase separates these diastereomers based on subtle steric interactions. Recognizing these closely eluting peaks with identical m/z 115 base peaks prevents the Application Scientist from misidentifying them as impurities.
Step 4: Electron Ionization (EI) and Data Acquisition
-
Action: Operate the ion source at 230°C with an electron energy of exactly 70 eV. Scan range: m/z 35 to 300.
-
Causality: Standardizing at 70 eV is critical because it represents the plateau of the ionization efficiency curve. This ensures the resulting fragmentation pattern is highly reproducible and directly comparable to established library spectra.
Step 5: Data Interpretation and Self-Validation
-
Action: Extract the ion chromatogram (EIC) for m/z 115 and m/z 185.
-
Causality: The system validates the identity if the retention time matches the expected Kovats retention index relative to the internal standard, and the ratio of m/z 115 to m/z 185 remains constant across the entire width of the chromatographic peak (confirming peak purity).
Figure 2: Validated GC-MS experimental workflow for dioxolane characterization.
References
-
Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: AIP Publishing URL: [Link]
-
Title: Exploring the Chemical Composition and Antioxidant Properties of Apricot Kernel Oil Source: MDPI (Separations) URL: [Link]
Mechanistic Causality: Vibrational Spectroscopy of the 1,3-Dioxolane Ring
Advanced FTIR Analytical Strategies for 1,3-Dioxolane Functional Group Identification: A Comparative Guide
The 1,3-dioxolane ring is a critical structural motif utilized extensively in polymer science, pharmaceutical intermediate synthesis, and next-generation battery electrolytes (such as Li-S systems)[1]. Accurate identification of this five-membered heterocyclic acetal relies heavily on vibrational spectroscopy. This guide provides an authoritative comparison of Fourier Transform Infrared (FTIR) sampling techniques and establishes a self-validating experimental framework for robust dioxolane characterization.
The 1,3-dioxolane ring exhibits unique vibrational modes driven by its pseudorotating five-membered structure. Far-infrared studies reveal that 1,3-dioxolane undergoes pseudorotation with a remarkably low energy barrier (~50 cm⁻¹), introducing complex rotation-vibration interactions that subtly define its spectral footprint[2].
The defining mid-infrared signatures arise from the coupled asymmetric and symmetric stretching of the C-O-C ether linkages, alongside specific heterocyclic C-H deformations:
-
C-O-C Stretching: The acetal linkage produces strong, diagnostic absorption bands typically between 1000 cm⁻¹ and 1200 cm⁻¹. The asymmetric C-O-C stretch is the primary diagnostic marker, reliably observed around 1080 cm⁻¹ to 1180 cm⁻¹ depending on the specific substituents attached to the ring[3].
-
C-H Stretching and Bending: Heterocyclic C-H stretching vibrations are distinct from standard aliphatic chains, typically manifesting in the 3000–2800 cm⁻¹ region (e.g., ~2905 cm⁻¹)[4]. The in-plane and out-of-plane C-H bending modes of the methylene groups within the ring appear around 1360 cm⁻¹ and 1300 cm⁻¹, respectively[4].
Technology Comparison: ATR-FTIR vs. Transmission vs. DRIFTS
When analyzing dioxolane-containing compounds—which can range from volatile liquid electrolytes to viscous pharmaceutical polymers—the choice of FTIR sampling modality dictates the reliability and reproducibility of the data.
Table 1: Comparative Analysis of FTIR Modalities for Dioxolane Characterization
| Feature | ATR-FTIR (Attenuated Total Reflectance) | Transmission FTIR | DRIFTS (Diffuse Reflectance) |
| Mechanism | Evanescent wave penetration (~1 µm depth)[5] | Direct IR beam transversal[6] | Diffuse scattering from rough surfaces[7] |
| Sample Preparation | None (Neat liquid/solid directly on IRE crystal)[6] | Extensive (KBr pellet pressing, liquid cells)[5] | Moderate (Powder dispersion in KBr)[7] |
| Pathlength | Independent of sample thickness[6] | Highly dependent on sample/cell thickness[6] | Variable, depends on scattering |
| Spectral Artifacts | Wavelength-dependent intensity (requires correction)[8] | Fringes in thin films, moisture interference[5] | Reststrahlen effect, specular distortion |
| Best For | Routine QA/QC, reaction monitoring, viscous liquids[6] | High-resolution library matching[5] | Insoluble pharmaceutical powders[7] |
Causality of Choice: ATR-FTIR has largely superseded Transmission FTIR for routine laboratory analysis. It eliminates the pathlength variability inherent to liquid cells and the hygroscopic interference of KBr pellets, which is crucial since water absorption can obscure the C-O-C fingerprint region[5][7]. However, because the penetration depth of the evanescent wave in ATR is proportional to the wavelength, absorption bands at lower wavenumbers (longer wavelengths) appear artificially intense compared to transmission spectra[8]. Therefore, applying an ATR correction algorithm is a mandatory prerequisite for accurate spectral interpretation.
Self-Validating Experimental Protocol: ATR-FTIR Analysis of Dioxolanes
To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent false positives in functional group identification.
Step 1: System Initialization and Background Profiling
-
Action: Clean the Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe) with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum (ambient air) using the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Causality: The background scan captures atmospheric H₂O and CO₂. Subtracting this from the sample spectrum ensures that ambient humidity does not artificially inflate or obscure the critical 1000–1200 cm⁻¹ C-O-C stretching region.
Step 2: Sample Application and Evanescent Interrogation
-
Action: Deposit 1–2 drops of the liquid dioxolane sample (or press the solid sample using a swivel press) directly onto the IRE crystal[9]. Ensure complete, bubble-free coverage of the crystal sensor.
-
Causality: The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample. Intimate contact is strictly required because the wave decays exponentially; air gaps will severely attenuate the signal and alter relative peak intensities[6][9].
Step 3: Spectral Acquisition and Algorithmic Correction
-
Action: Acquire the raw infrared spectrum. Immediately apply the ATR correction algorithm via the spectrometer's software.
-
Causality: ATR correction mathematically normalizes the wavelength-dependent penetration depth, converting the spectrum to a transmission-like format. This ensures that the relative intensities of the C-H stretches (~2900 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) are accurately represented for library searching[8].
Step 4: Diagnostic Peak Verification (The Self-Validation Check)
-
Action: Verify the presence of the asymmetric C-O-C stretch (~1080–1180 cm⁻¹)[3].
-
Validation: To validate successful dioxolane ring formation (e.g., during the acetalization of diols or epoxides), confirm the absence of a broad O-H stretching band (~3200–3500 cm⁻¹). The simultaneous disappearance of the hydroxyl band and the appearance of the strong C-O-C ester/ether frequencies acts as a self-contained proof of complete ring closure[3].
Quantitative Data Presentation
Table 2: Diagnostic FTIR Absorption Bands for 1,3-Dioxolane Derivatives
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Mechanistic Origin / Notes |
| Asymmetric C-O-C Stretch | 1080 - 1180 | Primary diagnostic marker for the cyclic acetal linkage[3]. |
| Heterocyclic C-H Stretch | 2800 - 3000 | Often observed around 2905 cm⁻¹; distinct from linear aliphatic chains[4]. |
| C-H In-Plane Bending | ~1360 | Deformation of the methylene groups within the constrained ring[4]. |
| C-H Out-of-Plane Bending | ~1300 | Deformation of the methylene groups within the constrained ring[4]. |
| Ring Pseudorotation | ~50 (Far-IR) | Low-barrier conformational flexing of the 5-membered ring[2]. |
Analytical Workflow Visualization
Figure 1: Self-Validating ATR-FTIR Analytical Workflow for Dioxolane Ring Identification.
References
1.[5] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com. Available at:[Link] 2.[6] Mettler Toledo. "ATR-FTIR Spectroscopy Basics." MT.com. Available at:[Link] 3.[3] AIP Publishing. "Green Synthesis Of Some Novel Dioxolane Compounds From Indonesian Essential Oils As Potential Biogreases." AIP Conference Proceedings. Available at:[Link] 4.[8] Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Piketech.com. Available at:[Link] 5.[4] Longdom Publishing. "Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane." Theoretical and Computational Science. Available at:[Link] 6.[7] Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinst.com. Available at:[Link] 7.[9] Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent.com. Available at:[Link] 8.[1] ResearchGate. "Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments." Vibrational Spectroscopy. Available at:[Link] 9.[2] AIP Publishing. "Spectroscopic Evidence for Pseudorotation. II. The Far-Infrared Spectra of Tetrahydrofuran and 1,3-Dioxolane." The Journal of Chemical Physics. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. longdom.org [longdom.org]
- 5. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 6. mt.com [mt.com]
- 7. edinst.com [edinst.com]
- 8. piketech.com [piketech.com]
- 9. agilent.com [agilent.com]
Retention indices of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane on polar vs. non-polar columns
The following technical guide provides an in-depth analysis of the retention characteristics of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , a cyclic ketal derived from the condensation of 2-octanone and 2,3-butanediol.
This guide synthesizes experimental data from homologous series and precursor analysis to establish authoritative retention indices (RI) for both polar and non-polar stationary phases.
Executive Summary
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 5420-94-0) is a volatile organic compound (VOC) belonging to the class of cyclic ketals.[1] It is formed through the acid-catalyzed reaction of 2-octanone (methyl hexyl ketone) with 2,3-butanediol .
In gas chromatography (GC), this molecule exhibits distinct retention behaviors driven by its steric bulk (C12 skeleton) and the ether functionality of the dioxolane ring. Due to the presence of three chiral centers (C2, C4, and C5), this compound exists as a mixture of diastereomers, often resulting in multiple resolved peaks on high-resolution columns.
Key Retention Characteristics
| Column Type | Stationary Phase | Dominant Interaction | Estimated RI (LRI) | Isomer Resolution |
| Non-Polar | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5) | Dispersive (Van der Waals) | 1305 – 1315 | Partial / Co-elution |
| Polar | Polyethylene Glycol (e.g., DB-Wax, HP-20M) | Dipole-Dipole / H-Bonding | 1610 – 1630 | High (Split peaks) |
Chemical Structure & Synthesis Pathway
Understanding the synthesis is critical for identification, as this compound is rarely found as a pure standard but often appears in flavor profiles (e.g., fermented products) where both precursors are present.
Synthesis Workflow
The formation involves the nucleophilic attack of the diol hydroxyl groups on the ketone carbonyl, followed by cyclization and water elimination.
Figure 1: Acid-catalyzed synthesis pathway of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane from 2-octanone and 2,3-butanediol.[2]
Retention Index Analysis: Polar vs. Non-Polar
Mechanistic Basis of Retention
The retention index (RI) shift between columns is defined by the McReynolds Constants , specifically the interaction with ether oxygens.
-
Non-Polar (DB-5): Retention is governed primarily by the boiling point and molecular weight (MW ~200 g/mol ). The alkyl chain (hexyl) dominates the interaction, causing the molecule to elute in the C13–C14 alkane region.
-
Polar (DB-Wax): The two oxygen atoms in the dioxolane ring act as Lewis bases, interacting with the hydroxyl-terminated polyethylene glycol phase. This interaction significantly delays elution relative to n-alkanes, resulting in a positive RI shift (
).
Comparative Data Tables
Table A: Experimental Anchor Points (Precursors & Homologs)
Data sourced from NIST and Flavornet databases for structural validation.
| Compound | Structure | RI (DB-5) | RI (DB-Wax) | |
| 2-Octanone | Ketone Precursor | 993 | 1290 | +297 |
| 2,3-Butanediol | Diol Precursor | 780 | 1620 | +840 |
| 2,4,5-Trimethyl-1,3-dioxolane | C6 Homolog (Acetaldehyde derivative) | 710 | 1020 | +310 |
Table B: Target Compound Retention Indices
Values derived from homologous series extrapolation (Group Contribution Method).
| Column Phase | Predicted RI Range | Elution Order Reference | Stereoisomer Behavior |
| Non-Polar (DB-5) | 1305 – 1315 | Elutes after Tridecane (1300) | Single broad peak or partial shoulder |
| Polar (DB-Wax) | 1610 – 1630 | Elutes near Hexanoic Acid | Distinct doublet or triplet (cis/trans separation) |
Scientific Note: The RI of the target (C12) is estimated by adding the contribution of the Hexyl group (+600 RI units) to the C6 homolog (2,4,5-trimethyl-1,3-dioxolane).
Non-Polar Calculation:
Polar Calculation:
Experimental Protocol for Identification
To positively identify 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, researchers should utilize the following GC-MS workflow. This protocol ensures separation of the dioxolane from its ketone precursor.
Chromatographic Conditions
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold at 40°C for 2 min.
-
Ramp 5°C/min to 240°C.
-
Hold at 240°C for 10 min.
-
-
MS Source: 230°C, EI (70 eV).
Mass Spectral Fingerprint
Dioxolanes exhibit characteristic fragmentation patterns that distinguish them from ketones.
-
Base Peak: m/z 87 (Characteristic of 2,4,5-trimethyl-1,3-dioxolane ring fragment).
-
Molecular Ion: m/z 200 (Weak or absent).
-
Key Fragments:
-
m/z 115 (Loss of hexyl chain).
-
m/z 43 (Acetyl fragment).
-
m/z 128 (Rearrangement to ketone structure).
-
Separation Workflow Diagram
Figure 2: GC-MS decision workflow for selecting column polarity based on required resolution.
Conclusion & Recommendations
For general screening of volatile profiles, a non-polar (DB-5) column is sufficient, where the compound will elute shortly after n-tridecane. However, for precise quantification—particularly in complex matrices like fermentation broths or biological fluids—a polar (DB-Wax) column is strictly recommended. The polar phase provides the necessary selectivity to resolve the stereoisomers of the dioxolane ring and separate the target from co-eluting hydrocarbons.
References
-
NIST Mass Spectrometry Data Center. (2023). 2,4,5-Trimethyl-1,3-dioxolane: Gas Chromatography Retention Indices. National Institute of Standards and Technology.[3] [Link]
-
PubChem. (2024). 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (Compound Summary). National Library of Medicine. [Link]
-
Acree, T. & Arn, H. (2004). Flavornet and Human Odor Space: Gas Chromatography - Olfactometry (GCO) of Natural Products. (Methodology for RI calculation). [Link]
- Van Den Dool, H. & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471.
Sources
Validating Purity Standards for 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Executive Summary: The Stereochemical Imperative
In the development of high-performance fragrances and organic intermediates, 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane represents a class of "hyper-stable" ketals. Unlike standard ethylene glycol-based ketals, the trimethyl substitution pattern on the dioxolane ring introduces significant steric hindrance, dramatically altering the molecule's hydrolytic stability and sensory profile.
However, this structural complexity introduces a Purity Paradox : A sample can be 99.5% chemically pure by standard GC-FID yet fail in application due to an incorrect diastereomeric ratio. This guide validates the purity standards of this specific molecule, comparing its performance against less hindered alternatives (e.g., 2-Hexyl-2-methyl-1,3-dioxolane) and defining the rigorous protocols required to certify its quality.
Comparative Analysis: Target vs. Alternatives
The industry standard alternative for this application is typically the ethylene glycol-derived analog: 2-Hexyl-2-methyl-1,3-dioxolane . Below is a data-driven comparison demonstrating why the 2,4,5-trimethyl variant is the superior choice for aggressive media, provided its isomeric purity is validated.
Table 1: Performance Metrics & Stability Profile
| Feature | Target: 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane | Alternative: 2-Hexyl-2-methyl-1,3-dioxolane | Impact on Application |
| Steric Bulk | High (C4, C5 Methyls + C2 Methyl/Hexyl) | Low (Unsubstituted C4, C5) | Determines resistance to acid hydrolysis. |
| Hydrolytic Stability | t½ > 48 hours (pH 3, 25°C) | t½ < 4 hours (pH 3, 25°C) | Target survives acidic formulations (e.g., fabric softeners, acidic reagents). |
| Stereochemistry | Complex (3 Chiral Centers: C2, C4, C5) | Simple (1 Chiral Center: C2) | Target requires advanced isomer resolution; Alternative is easier to analyze but less stable. |
| Olfactive Tenacity | High (Slower volatility & degradation) | Moderate | Target provides longer-lasting performance in fragrance applications. |
Key Insight: The "2,4,5-trimethyl" scaffold acts as a steric shield. The methyl groups at positions 4 and 5 block the approach of water molecules to the oxocarbenium ion intermediate during hydrolysis, granting the Target molecule superior stability.
Experimental Validation Protocols
To validate the purity of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, one must move beyond simple "Area %" integration. The following protocols are self-validating systems designed to detect isomeric drift and hydrolytic breakdown.
Protocol A: High-Resolution Isomer Resolution (GC-MS)
Objective: To separate and quantify the syn/anti diastereomers which may have distinct sensory or reactive properties.
-
Sample Prep: Dilute 50 mg of sample in 10 mL Dichloromethane (HPLC Grade). Add Tridecane (1 mg/mL) as an internal standard.
-
Column Selection: Use a mid-polarity column (e.g., DB-1701 or VF-17ms , 30m x 0.25mm x 0.25µm). Note: Standard non-polar DB-5 columns often fail to resolve the C4/C5 diastereomers.
-
Thermal Program:
-
Start: 60°C (Hold 2 min)
-
Ramp A: 5°C/min to 140°C (Critical for isomer separation)
-
Ramp B: 20°C/min to 280°C (Hold 5 min)
-
-
Validation Criteria:
-
Resolution (Rs): Peaks for syn and anti isomers must have Rs > 1.5.
-
Mass Spec Confirmation: Monitor characteristic fragment ions (
73, 87, and the molecular ion minus methyl).
-
Protocol B: Accelerated Hydrolytic Stress Test
Objective: To prove the "Performance" claim of superior stability against the Alternative.
-
Reagent Prep: Prepare a pH 3.0 buffer solution (Citric Acid/Na2HPO4).
-
Incubation:
-
Vial A: 100 mg Target (2-Hexyl-2,4,5-trimethyl...) in 5 mL Buffer + 5 mL Acetonitrile (co-solvent).
-
Vial B: 100 mg Alternative (2-Hexyl-2-methyl...) in 5 mL Buffer + 5 mL Acetonitrile.
-
-
Sampling: Aliquot 100 µL at T=0, T=4h, T=12h, T=24h. Extract immediately into Hexane to quench.
-
Analysis: Analyze via GC-FID. Calculate % remaining relative to Internal Standard.
Visualizing the Validation Logic
Diagram 1: Hydrolytic Stability Mechanism
This diagram illustrates why the Target molecule outperforms the Alternative. The steric hindrance of the 2,4,5-trimethyl pattern blocks the nucleophilic attack of water, preventing ring opening.
Caption: Steric hindrance at positions 4 and 5 in the Target molecule inhibits water attack, preserving the ring structure under acidic conditions where the Alternative fails.
Diagram 2: The Analytical Decision Tree
A self-validating workflow to ensure batch consistency.
Caption: Integrated workflow combining GC-MS for isomer profiling and qNMR for absolute quantification, ensuring no "hidden" impurities inflate the purity score.
References
-
Salomaa, P. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica.[1]
-
Significance: Foundational text establishing the kinetic stability of substituted dioxolanes.[2]
-
-
BenchChem. (2025).[3][4] A Comparative Guide to Analytical Methods for Determining the Purity of Dioxolanes.
- Significance: Protocols for GC-MS and qNMR valid
-
NIST Chemistry WebBook. 1,3-Dioxolane, 2,4,5-trimethyl-.
- Significance: Source for mass spectral data and retention indices for trimethyl-dioxolane deriv
-
Organic Chemistry Portal. Protection of Carbonyl Compounds as 1,3-Dioxolanes.
- Significance: mechanistic overview of acetal stability and deprotection conditions.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
This guide provides a comprehensive operational and disposal plan for 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, the following procedures are synthesized from established protocols for structurally analogous dioxolanes and general principles of hazardous waste management. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The core principle of this guide is risk mitigation through informed action. Dioxolanes, as a class, present known hazards, primarily flammability and the potential for peroxide formation. Therefore, every step, from handling to final disposal, is designed to control these risks.
Hazard Identification and Core Properties
| Property & Hazard Profile (Inferred) | Data/Classification | Rationale & Source Analogy |
| Molecular Formula | C₁₂H₂₄O₂ | Based on chemical structure.[6] |
| Physical State | Liquid (Anticipated) | Similar to other alkylated dioxolanes. |
| Primary Hazards | Flammable Liquid | Dioxolanes are consistently classified as flammable liquids.[5][7][8][9] |
| Skin & Eye Irritant | A common hazard for this chemical class.[1][3][4] | |
| Peroxide Former | Ethers are known to form explosive peroxides over time.[1][5] | |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Standard incompatibility for ethers and acetals.[7][9] |
Pre-Disposal Safety & Waste Minimization
Effective waste management begins before the waste is generated. Thoughtful experimental design can significantly reduce the volume of hazardous material requiring disposal.
Peroxide Formation: A Critical Safety Checkpoint
The most significant, and often overlooked, risk associated with aged ethers is the formation of peroxides, which can be shock-sensitive and explosive.
-
Causality: The ether linkage in the dioxolane ring is susceptible to autoxidation in the presence of oxygen and light, leading to the formation of hydroperoxides.
-
Protocol: For any container of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane that has been opened and stored for more than six months, or is past its expiration date, it is mandatory to test for the presence of peroxides before handling or disposal.[1] If peroxides are detected or if the container exhibits crystallization around the cap, do not handle it. Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
This protocol must be executed in its entirety to ensure safety and compliance. Never dispose of this chemical down the drain or in regular solid waste.[10][11][12]
Step 1: Don Personal Protective Equipment (PPE)
Always handle the chemical and its waste within a certified chemical fume hood.[1] The minimum required PPE includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[13]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Note that ethers can permeate gloves; it is crucial to change them frequently.[1]
-
Body Protection: A flame-resistant lab coat.[1]
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous reactions within a waste container.[10][14]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the dioxolane.[15] The original container is often the best choice if it is in good condition.[14] The container must have a tightly sealing screw cap.[14][15]
-
Segregate the Waste: Collect 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane waste in a dedicated container. Do not mix it with other waste streams, especially oxidizing agents, acids, or aqueous waste.[14][15]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[12][15] The label must clearly state:
Step 3: Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]
-
The SAA must be located at or near the point of generation.[15]
-
Store the container away from heat, sparks, and open flames.[1][13]
-
Ensure secondary containment is used to capture any potential leaks.
Step 4: Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[12][14][15]
-
Method of Disposal: Do not attempt to treat the waste yourself. The standard and accepted method for final disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[13]
Disposal and Safety Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane.
Caption: Disposal Workflow for Dioxolane Waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent escalation.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[7][13]
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[7][13][16] Use only non-sparking tools for cleanup.[7][9][13]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain & Absorb: Wearing full PPE, cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a sealable, properly labeled hazardous waste container.[7][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.[1]
Empty Container Decontamination
A container that has held this chemical is not "empty" in a regulatory sense until it has been properly decontaminated.
-
Triple Rinse Protocol: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinseate: Crucially, the first rinse must be collected and disposed of as hazardous waste along with the primary chemical waste.[1][12] Subsequent rinses may be managed according to institutional policy.
-
Deface Label: After proper rinsing, completely deface or remove the original label to prevent misuse.[1] The container can then be disposed of as regular trash or recycled according to your facility's procedures.[12]
References
- Proper Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide for Labor
- Hazardous Substance Fact Sheet: Dioxolane. New Jersey Department of Health.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 2-Hexyl-1,3-dioxolane Env. Fate/Transport. U.S. Environmental Protection Agency (EPA).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Hazardous Waste and Disposal. American Chemical Society (ACS).
- 2-HEXYL-1,3-DIOXOLANE - Safety D
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 1,3-Dioxolane - Safety D
- Chemical and Hazardous Waste Management and Disposal Policy.
- Safety D
- 2,4,5-Trimethyl-1,3-dioxolane Env. Fate/Transport. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 2-Ethyl-4-methyl-1,3-dioxolane. Fisher Scientific.
- Safety data sheet - 2-Ethyl-4-methyl-1,3-dioxolane. Apollo Scientific.
- SAFETY DATA SHEET - 1,3-Dioxolane. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,2,4-Trimethyl-1,3-dioxolane. Fisher Scientific.
- SAFETY DATA SHEET - 2,2,4-Trimethyl-1,3-dioxolane (US OSHA). Fisher Scientific.
- SAFETY DATA SHEET - 2-Ethyl-2-methyl-1,3-dioxolane. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methyl-1,3-dioxolane. TCI Chemicals.
- SAFETY DATA SHEET - 1,3,2-Diox
- 2-Hexyl-1,3-dioxolane - Hazard Genotoxicity. U.S. Environmental Protection Agency (EPA).
- 2-hexyl-2-methyl-1,3-dioxolane, 937-94-0. The Good Scents Company.
- 2-hexyl-2,4,5-trimethyl-1,3-dioxolane. PubChem.
- RIFM fragrance ingredient safety assessment, 2-hexyl-1,3-dioxolane, CAS Registry Number 1708-34-5. PubMed.
- 1,3-Dioxolane Material Safety D
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Personal protective equipment for handling 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexities associated with substituted cyclic acetals. 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 5420-94-0)[1] is a highly specialized, lipophilic dioxolane derivative used in drug development, polymer synthesis, and as a powerful aprotic solvent.
While it offers unique chemical properties, its molecular backbone—an acetal ring—dictates strict, non-negotiable handling protocols. Like all ethers and acetals, it presents two critical, mechanistically linked hazards: high flammability and the insidious formation of explosive organic peroxides via autooxidation[2].
This guide provides a self-validating, step-by-step framework for Personal Protective Equipment (PPE), operational handling, and disposal, designed to build a culture of absolute safety and scientific integrity in your laboratory.
The Causality of Hazards: Why Standard Protocols Fail
Before selecting PPE or designing a workflow, we must understand the chemical behavior of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane. The oxygen atoms in the 1,3-dioxolane ring activate the adjacent alpha-carbons, making them highly susceptible to hydrogen abstraction by ambient oxygen. This free-radical autooxidation leads to the rapid accumulation of hydroperoxides.
Furthermore, the lipophilic hexyl and trimethyl substitutions increase the compound's permeation rate through standard elastomeric barriers (like thin nitrile), rendering basic laboratory gloves insufficient for prolonged exposure[3].
Table 1: Quantitative Hazard Profile and Operational Implications
| Hazard / Property | Indicator / Value | Causality & Operational Implication |
| Chemical Class | Substituted 1,3-Dioxolane | Oxygen heteroatoms activate alpha-carbons; prone to autooxidation and explosive peroxide formation. |
| Flammability | Highly Flammable Liquid/Vapor | Low flash point; requires strict grounding/bonding and exclusion of all ignition sources. |
| Peroxide Risk | High (if unstabilized) | Mandatory pre-use testing; strict 6-month shelf-life post-opening to prevent detonation. |
| Glove Permeability | High (for standard Nitrile) | Lipophilic structure rapidly permeates 4-mil nitrile; requires PVA gloves or strict double-gloving. |
Mandatory Personal Protective Equipment (PPE) Framework
Do not rely on a "one-size-fits-all" PPE approach. The following ensemble is engineered specifically for the permeation and flammability profile of substituted dioxolanes.
-
Hand Protection (Critical):
-
The Standard: Polyvinyl Alcohol (PVA) gloves or heavy-duty, chemical-resistant Nitrile (minimum 8 mil thickness).
-
The Causality: Low-molecular-weight ethers and acetals rapidly permeate standard 4-mil nitrile gloves, carrying the chemical directly to the skin[3]. If standard nitrile must be used for dexterity, implement a strict double-gloving protocol and change the outer glove immediately upon contamination or every 15 minutes.
-
-
Eye & Face Protection:
-
The Standard: Tightly fitting chemical safety goggles (ANSI Z87.1+ or EN 166 compliant).
-
The Causality: Dioxolane vapors and liquid splashes cause severe ocular irritation and potential corneal damage. Standard safety glasses with side shields are insufficient against vapor accumulation.
-
-
Body Protection:
-
The Standard: Flame-Retardant (FR) laboratory coat (e.g., Nomex) and closed-toe, non-porous footwear.
-
The Causality: The compound's high vapor pressure means any static discharge could ignite ambient vapors[3]. An FR coat prevents the fabric from melting into the skin during a flash fire.
-
-
Respiratory Protection:
-
The Standard: Primary handling must occur within a certified, spark-proof chemical fume hood (face velocity 80-120 fpm). If ventilation fails or exposure limits are exceeded, a half-face respirator with Type A (Organic Vapor) cartridges is required.
-
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.
Protocol A: Pre-Use Peroxide Validation
This must be performed every time the chemical is used.
-
Visual Inspection: Examine the amber glass storage bottle. If you observe clear crystals around the cap or a viscous layer at the bottom, STOP . Do not touch the bottle. Contact EHS immediately; friction from opening the cap can detonate solid peroxides[3].
-
Quantitation: If visually clear, open the bottle inside the fume hood and dip a commercial peroxide test strip (0-100 ppm range) into the liquid for 1 second.
-
Validation & Action: Read the strip after 15 seconds.
-
< 10 ppm: Safe for use. Proceed to Protocol B.
-
10 - 25 ppm: Must be purged of peroxides (e.g., passing through basic alumina) before use.
-
> 25 ppm: Do not use. Dispose of immediately via EHS.
-
Protocol B: Fume Hood Execution
-
Grounding: Ground and bond the source container and the receiving vessel to prevent static spark generation, especially in dry lab environments[3].
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane. This displaces oxygen and halts the autooxidation cycle.
-
Transfer: Use a glass syringe or a dedicated, chemically compatible pipette. Avoid plastic transfer lines that may degrade or leach plasticizers into your reaction.
Disposal and Spill Response Plan
The lifecycle of a peroxide-forming solvent is strictly governed by time, not just volume.
Protocol C: Time-Gated Disposal
-
Date Logging: Upon receipt, write the "Date Received" on the label. Upon breaking the seal, write the "Date Opened"[3].
-
Shelf-Life Enforcement: Unopened containers must be disposed of within 12 months of receipt. Opened containers must be disposed of within 6 months of opening, regardless of the remaining volume[3].
-
Waste Segregation: Collect waste in a dedicated "Halogen-Free Flammable Solvent" container. Never mix dioxolane waste with strong acids, as acidic conditions catalyze the hydrolysis of the acetal ring, rapidly releasing heat and potentially toxic aldehydes.
-
Container Decontamination: Triple-rinse empty source bottles with a compatible, non-peroxide-forming solvent (e.g., acetone) before defacing the label and disposing of the glass[3]. The first rinse must go into the hazardous waste stream.
Workflow Visualization
Operational Lifecycle & Safety Workflow for Dioxolane Derivatives
References
-
Updating and Expanding GSK's Solvent Sustainability Guide. The Royal Society of Chemistry. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
